dibenzo[a,c]phenazine-10-carboxylic acid
Description
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Structure
3D Structure
Properties
CAS No. |
294654-14-1 |
|---|---|
Molecular Formula |
C21H12N2O2 |
Molecular Weight |
324.3g/mol |
IUPAC Name |
phenanthro[9,10-b]quinoxaline-10-carboxylic acid |
InChI |
InChI=1S/C21H12N2O2/c24-21(25)16-10-5-11-17-18(16)23-20-15-9-4-2-7-13(15)12-6-1-3-8-14(12)19(20)22-17/h1-11H,(H,24,25) |
InChI Key |
JLRDHQQYHWFUQX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC=C5N=C24)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC=C5N=C24)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Dibenzo[a,c]phenazine-10-carboxylic Acid: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of dibenzo[a,c]phenazine-10-carboxylic acid, a functionalized heterocyclic compound with significant potential in materials science and drug discovery. We will delve into its chemical structure, a detailed synthetic pathway, in-depth spectroscopic characterization, and a discussion of its prospective applications for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Dibenzo[a,c]phenazine Core
Dibenzo[a,c]phenazine and its derivatives are a class of nitrogen-containing polycyclic aromatic hydrocarbons that have garnered considerable interest due to their rigid, planar, and electron-deficient nature. This core structure imparts unique photophysical and electronic properties, making these compounds promising candidates for various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and as scaffolds in medicinal chemistry.[1][2]
The introduction of a carboxylic acid group at the 10-position of the dibenzo[a,c]phenazine skeleton, to form dibenzo[a,c]phenazine-10-carboxylic acid, offers a versatile handle for further chemical modifications. This functionalization allows for the covalent attachment of this chromophore to other molecules, polymers, or surfaces, thereby enabling the development of novel materials with tailored properties and the synthesis of targeted drug conjugates.
Chemical Structure and Physicochemical Properties
Dibenzo[a,c]phenazine-10-carboxylic acid consists of a central phenazine ring fused with two benzene rings and a phenanthrene moiety. The carboxylic acid group is attached to one of the central benzene rings.
Chemical Structure:
Table 1: Physicochemical Properties of Dibenzo[a,c]phenazine-10-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₂N₂O₂ | Chemdiv |
| Molecular Weight | 324.34 g/mol | Chemdiv |
| Appearance | Expected to be a yellow to orange solid | General knowledge of phenazine derivatives |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | General knowledge of similar compounds |
| Melting Point | Not reported, but expected to be high due to the rigid aromatic structure | - |
Synthesis of Dibenzo[a,c]phenazine-10-carboxylic Acid
The synthesis of dibenzo[a,c]phenazine-10-carboxylic acid can be achieved through a two-stage process: the synthesis of the key intermediate, 3,4-diaminobenzoic acid, followed by its condensation with 9,10-phenanthrenequinone.
Synthesis of 3,4-Diaminobenzoic Acid
A plausible and well-documented route to 3,4-diaminobenzoic acid begins with the readily available starting material, 4-aminobenzoic acid.[3] This multi-step synthesis involves protection, nitration, deprotection, and reduction.
Diagram 1: Synthetic pathway for 3,4-diaminobenzoic acid.
Experimental Protocol for 3,4-Diaminobenzoic Acid Synthesis:
Step 1: Acetylation of 4-Aminobenzoic Acid
-
Suspend 4-aminobenzoic acid in glacial acetic acid.
-
Add acetic anhydride dropwise while stirring.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated 4-acetamidobenzoic acid by filtration, wash with water, and dry.
Causality: The acetylation of the amino group protects it from oxidation during the subsequent nitration step.
Step 2: Nitration of 4-Acetamidobenzoic Acid
-
Slowly add 4-acetamidobenzoic acid to a mixture of concentrated nitric acid and concentrated sulfuric acid at 0-5 °C.
-
Stir the mixture at this temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitated 4-acetamido-3-nitrobenzoic acid by filtration, wash with cold water, and dry.
Causality: The acetamido group is an ortho-, para-director, leading to nitration at the position ortho to the amino group.
Step 3: Hydrolysis of 4-Acetamido-3-nitrobenzoic Acid
-
Reflux 4-acetamido-3-nitrobenzoic acid in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).
-
If using a base, neutralize the reaction mixture with acid to precipitate the product.
-
Collect the precipitated 4-amino-3-nitrobenzoic acid by filtration, wash with water, and dry.
Causality: This step removes the acetyl protecting group to regenerate the amino group.
Step 4: Reduction of 4-Amino-3-nitrobenzoic Acid
-
Dissolve 4-amino-3-nitrobenzoic acid in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid or perform catalytic hydrogenation with H₂ gas and a palladium-on-carbon catalyst.
-
After the reaction is complete (monitored by TLC), neutralize the mixture to precipitate the product.
-
Collect the 3,4-diaminobenzoic acid by filtration, wash with water, and dry.
Causality: The nitro group is reduced to an amino group, yielding the desired diamine.
Condensation to form Dibenzo[a,c]phenazine-10-carboxylic Acid
The final step involves the condensation of 3,4-diaminobenzoic acid with 9,10-phenanthrenequinone. This is a classic reaction for the formation of quinoxaline and phenazine ring systems.
Diagram 2: Condensation reaction to form the final product.
Experimental Protocol for Dibenzo[a,c]phenazine-10-carboxylic Acid Synthesis:
-
Dissolve equimolar amounts of 3,4-diaminobenzoic acid and 9,10-phenanthrenequinone in glacial acetic acid.
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the crude product with cold ethanol and then water to remove any unreacted starting materials and acetic acid.
-
The product can be further purified by recrystallization from a suitable solvent such as a mixture of DMF and water or by column chromatography on silica gel.
Causality: The acidic conditions catalyze the condensation reaction between the dicarbonyl groups of the quinone and the diamino groups of the benzoic acid derivative, leading to the formation of the phenazine ring system.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for Dibenzo[a,c]phenazine-10-carboxylic Acid
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons will appear in the downfield region (δ 7.5-9.5 ppm). The protons on the phenanthrene moiety will likely show complex splitting patterns. The protons on the benzene ring bearing the carboxylic acid will be influenced by its electron-withdrawing nature, causing a downfield shift. A broad singlet for the carboxylic acid proton will be observed at a very downfield chemical shift (δ > 10 ppm), which will be exchangeable with D₂O. |
| ¹³C NMR | Aromatic carbons will resonate in the range of δ 120-150 ppm. The carbon of the carboxylic acid group (C=O) will appear significantly downfield (δ > 165 ppm). The carbon atom attached to the carboxylic acid group will also be shifted downfield. |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid will be observed around 2500-3300 cm⁻¹. A sharp C=O stretch will be present around 1680-1710 cm⁻¹. C=C and C=N stretching vibrations characteristic of the aromatic rings will be observed in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 324.34. Fragmentation patterns may involve the loss of CO₂ (44 Da) from the carboxylic acid group. |
Potential Applications and Future Directions
The presence of the carboxylic acid functionality on the rigid and electronically active dibenzo[a,c]phenazine core opens up a wide range of potential applications.
-
Drug Development: The carboxylic acid group can serve as a linker to attach the dibenzo[a,c]phenazine scaffold to other molecules of biological interest. The planar nature of the core suggests potential for DNA intercalation, making it a target for anticancer drug design. The carboxylic acid can also be converted to amides, esters, and other derivatives to modulate solubility and biological activity.[4][5]
-
Materials Science: The carboxylic acid allows for the incorporation of the dibenzo[a,c]phenazine chromophore into polymers, metal-organic frameworks (MOFs), and onto the surface of nanoparticles. This could lead to the development of new materials for organic electronics, such as OLEDs, where the dibenzo[a,c]phenazine unit can act as an electron-accepting component.[6][7] The fluorescent properties of the core also make it a candidate for the development of chemical sensors and fluorescent probes.[8]
-
Further Functionalization: The carboxylic acid group can be used as a synthetic handle for further chemical transformations, allowing for the creation of a library of dibenzo[a,c]phenazine derivatives with diverse properties.
Conclusion
Dibenzo[a,c]phenazine-10-carboxylic acid represents a valuable and versatile building block for the development of novel functional materials and potential therapeutic agents. The synthetic route outlined in this guide is based on well-established chemical principles and provides a clear pathway for its preparation. The predicted spectroscopic data will aid in its characterization. The unique combination of a rigid, electronically active core with a versatile functional group makes this compound a compelling target for further research and development in both academic and industrial settings.
References
- Li, R., et al. (2022). Design strategies and applications of novel functionalized phenazine derivatives: a review. Journal of Materials Chemistry C, 10(31), 11119-11174.
- Dang, L.-R., et al. (2019). Rational Molecular Design of Dibenzo[a,c]phenazine-Based Thermally Activated Delayed Fluorescence Emitters for Orange-Red OLEDs with EQE up to 22.0%. ACS Applied Materials & Interfaces, 11(27), 24294-24301.
- Patra, A., et al. (2020). Discotic Liquid Crystalline Phenazine Derivatives. Chemistry – An Asian Journal, 15(18), 2774-2787.
- ACS Publications. (2025, October 3). Synthesis of Dibenzo[a,c]phenazines through Brønsted Acid-Catalyzed Skeletal Editing of 2-Arylindoles with 1,2-Diaminoarenes. Organic Letters.
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ACS Publications. (n.d.). Synthesis of Dibenzo[a,c]phenazines through Brønsted Acid-Catalyzed Skeletal Editing of 2-Arylindoles with 1,2-Diaminoarenes. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of the 1,3-and 1,4-Substituted 3,4-Diaminobenzoic Acid Derivatives a. Retrieved from [Link]
- ResearchGate. (2022).
- Birla Institute of Technology and Science-Pilani. (n.d.).
- MDPI. (2022, November 4).
- ACS Publications. (2019, June 19). Rational Molecular Design of Dibenzo[a,c]phenazine-Based Thermally Activated Delayed Fluorescence Emitters for Orange-Red OLEDs with EQE up to 22.0%.
- Research and Reviews. (2015, October 25).
- RSC Publishing. (n.d.). Enforced liquid crystalline properties of dibenzo[a,c]phenazine dimer and self assembly.
- PMC. (2021, September 1).
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An In-depth Technical Guide to Dibenzo[a,c]phenazine-10-carboxylic Acid and its 11-carboxylic Acid Isomer: A Comparative Analysis for Advanced Research
Abstract
The dibenzo[a,c]phenazine (DBPZ) scaffold, a rigid, planar, and extensively conjugated heterocyclic system, represents a core structure of significant interest in materials science and medicinal chemistry. The functionalization of this core is a key strategy for tuning its physicochemical and biological properties. This guide provides a detailed comparative analysis of two critical positional isomers: dibenzo[a,c]phenazine-10-carboxylic acid and dibenzo[a,c]phenazine-11-carboxylic acid. We delve into the nuanced differences in their synthesis, spectroscopic properties, and the profound implications of substituent placement on their potential applications. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of these isomers in the design of novel functional materials and therapeutic agents.
Introduction: The Dibenzo[a,c]phenazine Core and the Significance of Isomerism
Dibenzo[a,c]phenazine is a nitrogen-containing polycyclic aromatic hydrocarbon, structurally analogous to phenanthrene fused with a quinoxaline unit. Its inherent properties, including high thermal stability, electron-deficient nature, and rich photophysical behavior, make it an exceptional building block.[1][2] Derivatives of DBPZ have been successfully employed as electron acceptors in emitters for Organic Light-Emitting Diodes (OLEDs), particularly in the field of Thermally Activated Delayed Fluorescence (TADF).[1][3] Furthermore, the broader phenazine class of compounds is renowned for a wide spectrum of biological activities, including antimicrobial and antitumor properties, often acting as inhibitors of key enzymes like DNA topoisomerases.[4][5][6]
The introduction of a carboxylic acid group onto the DBPZ skeleton does more than simply modify its solubility; it introduces a reactive handle for further derivatization and a potent electronic modulator. The precise positioning of this functional group—at the 10- or 11-position—is not a trivial distinction. As this guide will demonstrate, this choice fundamentally alters the molecule's electronic landscape, steric profile, and, consequently, its behavior in various applications. Understanding these isomeric differences is paramount for the rational design of next-generation materials and therapeutics.
Synthetic Pathways and Mechanistic Considerations
The cornerstone of dibenzo[a,c]phenazine synthesis is the condensation reaction between phenanthrene-9,10-dione and a substituted o-phenylenediamine. The choice of the diamine dictates the position of the substituent on the final DBPZ core.
Synthesis of Dibenzo[a,c]phenazine-11-carboxylic acid
This isomer is the more readily accessible of the two, owing to the commercial availability of the key starting material, 3,4-diaminobenzoic acid. The reaction proceeds via a double condensation mechanism.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve phenanthrene-9,10-dione (1.0 eq.) and 3,4-diaminobenzoic acid (1.05 eq.) in glacial acetic acid.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.
-
Purification: Filter the resulting solid and wash thoroughly with water to remove residual acetic acid, followed by a cold, non-polar solvent like ethanol or diethyl ether to remove unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent such as a DMF/water mixture to yield the pure dibenzo[a,c]phenazine-11-carboxylic acid as a solid.[7]
Causality and Expertise: The use of glacial acetic acid is strategic; it serves as both a solvent and an acid catalyst. The acidic medium protonates one of the carbonyl oxygens of the phenanthrene-9,10-dione, enhancing its electrophilicity and facilitating the initial nucleophilic attack by one of the amino groups of the diamine. The subsequent intramolecular cyclization and dehydration are driven by the formation of the highly stable, aromatic phenazine ring system.
Synthesis of Dibenzo[a,c]phenazine-10-carboxylic acid
The synthesis of the 10-carboxylic acid isomer is conceptually similar but practically more challenging due to the starting material, 2,3-diaminobenzoic acid, being less common. A plausible synthetic route is analogous to that of the 11-isomer.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve phenanthrene-9,10-dione (1.0 eq.) and 2,3-diaminobenzoic acid (1.05 eq.) in glacial acetic acid or an ethanol/acetic acid mixture.
-
Reaction: Heat the mixture to reflux for 4-8 hours under an inert atmosphere (e.g., Nitrogen or Argon) to prevent potential oxidative side reactions. Monitor the reaction by TLC.
-
Work-up and Purification: Follow the same procedure as for the 11-carboxylic acid isomer. Purification may require column chromatography on silica gel due to the potential for more complex side products.
Trustworthiness through Self-Validation: The identity and isomeric purity of the final products must be rigorously confirmed. High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition, but distinguishing between the isomers relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The distinct electronic environments of the 10- and 11-positions lead to unique patterns and chemical shifts in the ¹H and ¹³C NMR spectra, providing an unambiguous structural assignment.
Caption: Synthetic routes to the 10- and 11-carboxylic acid isomers of DBPZ.
Comparative Physicochemical and Spectroscopic Analysis
The position of the carboxylic acid group, an electron-withdrawing moiety, has a profound effect on the electronic properties of the DBPZ core.
-
11-Carboxylic Acid Isomer: The substituent is located on an outer benzene ring. Its electronic influence is relayed through the conjugated system but is relatively distal from the core phenazine nitrogens.
-
10-Carboxylic Acid Isomer: The substituent is directly attached to the central quinoxaline ring system. This placement exerts a much stronger and more direct electronic influence on the nitrogen atoms and the Lowest Unoccupied Molecular Orbital (LUMO), which is primarily localized on the central DBPZ core.[1]
This fundamental electronic difference manifests in their observable properties.
| Property | Dibenzo[a,c]phenazine-10-carboxylic acid | Dibenzo[a,c]phenazine-11-carboxylic acid | Rationale for Difference |
| Molecular Formula | C₂₁H₁₂N₂O₂ | C₂₁H₁₂N₂O₂ | Isomers share the same formula. |
| Molecular Weight | 324.34 g/mol | 324.34 g/mol | Isomers share the same mass.[8] |
| ¹H NMR | Protons adjacent to the COOH and N atoms will be significantly downfield shifted. | Protons on the substituted ring will show a distinct splitting pattern, different from the unsubstituted end. | The proximity of the -COOH group to different parts of the aromatic system creates unique magnetic environments. |
| UV-Vis Abs (λ_max) | Expected to be red-shifted. | Baseline absorption. | The 10-position substituent more effectively lowers the LUMO energy, narrowing the HOMO-LUMO gap.[1] |
| Fluorescence (λ_em) | Expected to be red-shifted with potentially lower quantum yield. | Baseline emission. | Stronger intramolecular charge transfer (ICT) character in the 10-isomer often leads to red-shifted emission.[3][9] |
| Acidity (pKa) | Expected to be more acidic. | Expected to be less acidic. | The electron-withdrawing effect of the two nitrogen atoms in the 10-isomer will stabilize the carboxylate anion more effectively. |
Isomer-Specific Applications: A Design-Oriented Perspective
The choice between the 10- and 11-carboxylic acid isomers is a critical design decision that directly impacts performance in various advanced applications.
Materials Science: Tuning Emitters for OLEDs
In the context of TADF emitters, the DBPZ core acts as the electron acceptor. The properties of the emitter are fine-tuned by attaching electron-donating groups. The carboxylic acid function serves as a versatile anchor point for attaching these donors via amide or ester linkages.
-
11-Isomer as a Platform: Attaching a donor group at the 11-position results in a defined donor-acceptor (D-A) axis. This configuration has been shown to produce high photoluminescence quantum yields (PLQYs) by suppressing non-radiative transitions.[3] This isomer is ideal for creating highly efficient emitters where maintaining a large energy gap for blue or green emission is desired.
-
10-Isomer as a Platform: A donor attached at the 10-position will have a much stronger electronic interaction with the acceptor core. This can significantly lower the energy gap between the singlet and triplet states (ΔEST), which is crucial for efficient reverse intersystem crossing (RISC) in TADF.[3][10] This isomer is a superior platform for developing efficient orange-red to deep-red emitters, a significant challenge in OLED technology.[11]
Caption: Decision workflow for selecting a DBPZ-carboxylic acid isomer.
Drug Development and Chemical Biology
The phenazine core is a "privileged scaffold" in medicinal chemistry. The carboxylic acid isomers provide distinct platforms for developing targeted therapeutics.
-
As Topoisomerase Inhibitors: Benzo[a]phenazine derivatives have been identified as dual inhibitors of topoisomerase I and II.[4] The carboxylic acid group can act as a key pharmacophore, forming hydrogen bonds or ionic interactions within an enzyme's active site. The steric and electronic differences between the 10- and 11-isomers would likely lead to different binding poses and inhibitory potencies, allowing for fine-tuning of selectivity and efficacy.
-
As Fluorescent Probes: DBPZ derivatives are excellent fluorophores with large Stokes shifts and good photostability.[12] The 11-amino derivative has been used to create a fluorescent probe for thiophenols.[12][13] The carboxylic acid isomers could be readily converted to amides or esters linked to recognition moieties for detecting specific analytes (e.g., metal ions, pH, specific proteins). The fluorescence response would be highly dependent on the isomer chosen, as the proximity of the binding event to the phenazine core (closer in the 10-isomer) would dictate the quenching or enhancement mechanism.
Conclusion
The distinction between dibenzo[a,c]phenazine-10-carboxylic acid and its 11-carboxylic acid isomer is a clear illustration of the power of positional isomerism in molecular design. While structurally similar, the placement of the carboxylic acid group fundamentally alters their electronic character, dictating their photophysical properties and their potential as platforms for functional materials and bioactive agents. The 11-isomer serves as a robust scaffold where the core properties of the DBPZ unit are preserved, making it suitable for applications requiring high quantum yields. Conversely, the 10-isomer offers a route to molecules with strong intramolecular charge transfer, ideal for tuning energy levels and creating red-shifted emitters or highly sensitive probes. For researchers in materials science and drug discovery, a deliberate and informed choice between these two isomers is a critical first step toward achieving targeted functionality and optimal performance.
References
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Isomerization enhanced quantum yield of dibenzo[a,c]phenazine-based thermally activated delayed fluorescence emitters for highly efficient orange OLEDs. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
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Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. MDPI. Available at: [Link]
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Isomeric modulation of thermally activated delayed fluorescence properties in dibenzo[a,c]phenazine-based (deep) red emitters. SPIE Digital Library. Available at: [Link]
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Syntheses of novel fluorinated dibenzo[a,c]phenazine comprising polymers for electrochromic device applications. AVESİS. Available at: [Link]
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Rational design of dibenzo[a,c]phenazine-derived isomeric thermally activated delayed fluorescence luminophores for efficient orange-red organic light-emitting diodes. ResearchGate. Available at: [Link]
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Isomeric modulation of thermally activated delayed fluorescence properties in dibenzo[a,c]phenazine-based (deep) red emitters. Journal of Materials Chemistry C. Available at: [Link]
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Dibenzo(a,c)phenazine. PubChem, NIH. Available at: [Link]
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Rational Molecular Design of Dibenzo[a,c]phenazine-Based Thermally Activated Delayed Fluorescence Emitters for Orange-Red OLEDs with EQE up to 22.0%. ACS Applied Materials & Interfaces. Available at: [Link]
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Synthesis and Photophysics of Dibenz[a,c]phenazine Derivatives. ResearchGate. Available at: [Link]
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Synthesis and Luminescence Properties of Dibenzo[a,c]phenazine Derivatives Bearing a Series of Electron-Donating π-Conjugated Side-Arms at the 10,13-Positions Novel ICT-Type Red Fluorophores Based on Donor-Acceptor-Donor Structures. ResearchGate. Available at: [Link]
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Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II. PubMed. Available at: [Link]
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Biological activity of phenazine derivatives. ResearchGate. Available at: [Link]
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A novel dibenzo[a,c]phenazine-based fluorescent probe for fast and selective detection of thiophenols in environmental water. PMC, NIH. Available at: [Link]
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Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters. ChemRxiv. Available at: [Link]
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A novel dibenzo[a,c]phenazine-based fluorescent probe for fast and selective detection of thiophenols in environmental water. RSC Publishing. Available at: [Link]
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Dibenzo[a,c]phenazine: a polarity-insensitive hydrogen-bonding probe. PubMed. Available at: [Link]
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Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines. Research and Reviews: Journal of Chemistry. Available at: [Link]
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Synthesis of dibenzo[a,c]phenazines 32. ResearchGate. Available at: [Link]
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Dibenzo[a,c]phenazine Acceptor Units for High-Efficiency Thermally Activated Delayed Fluorescence Emitters: A Technical Guide
Executive Summary: The quest for efficient and cost-effective organic light-emitting diodes (OLEDs) has led to the development of emitters that harness thermally activated delayed fluorescence (TADF). This mechanism allows for the harvesting of both singlet and triplet excitons, enabling theoretical internal quantum efficiencies of 100% without the need for expensive noble metals. A key strategy in designing potent TADF molecules is the use of a donor-acceptor (D-A) architecture. This guide provides an in-depth technical exploration of dibenzo[a,c]phenazine (also referred to as dibenzo[a,j]phenazine in some literature, abbreviated as DBPz or BP) as a powerful and versatile acceptor unit for the construction of advanced TADF emitters. We will delve into the core principles of TADF, molecular design strategies, synthetic methodologies, and the ultimate application of DBPz-based emitters in high-performance OLEDs, offering a comprehensive resource for researchers in materials science and optoelectronics.
Chapter 1: The Principle of Thermally Activated Delayed Fluorescence (TADF)
In OLEDs, the recombination of electrons and holes generates excited states known as excitons. Statistically, 75% of these are non-emissive triplet excitons and only 25% are emissive singlet excitons, limiting the maximum internal quantum efficiency (IQE) of conventional fluorescent emitters to 25%.[1] TADF provides a pathway to convert the non-emissive triplets into emissive singlets.
The process relies on a molecule having a very small energy gap between its lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[2] A small ΔEST (typically < 0.2 eV) allows for an efficient reverse intersystem crossing (RISC) process, where triplet excitons are converted back to singlet excitons through thermal energy at room temperature.[2] These up-converted singlets can then decay radiatively, emitting light as "delayed fluorescence," thus harvesting the triplet excitons and enabling a theoretical IQE of 100%.[3]
One of the most effective molecular design strategies to achieve a small ΔEST is to employ a donor-acceptor (D-A) structure where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated.[1] A significant twist angle between the donor and acceptor units minimizes the exchange energy, leading to a small ΔEST.[1]
Caption: The Jablonski diagram illustrating the TADF mechanism.
Chapter 2: Dibenzo[a,c]phenazine: A Promising Acceptor Core
Dibenzo[a,c]phenazine (DBPz) has emerged as a highly effective acceptor unit for TADF emitters. Its rigid, planar, and extensively π-conjugated structure provides several key advantages:
-
Strong Electron-Accepting Nature: The nitrogen atoms in the phenazine core impart a strong electron-deficient character, leading to a deep LUMO energy level. This facilitates a significant charge transfer (CT) character in the excited state when paired with a suitable donor.[3]
-
High Rigidity: The rigid structure of the DBPz core helps to reduce non-radiative decay pathways by minimizing vibrational energy losses, which can contribute to higher photoluminescence quantum yields (PLQY).[4]
-
Tunable Substitution Sites: The DBPz core offers multiple positions for the attachment of donor units, allowing for the systematic tuning of molecular properties through various D-A, D-A-D, or even multi-donor architectures.[3][4] This versatility enables control over the emission color, ΔEST, and overall device performance.
Chapter 3: Molecular Design and Synthesis Strategies
The performance of a DBPz-based TADF emitter is critically dependent on the choice and number of donor units attached to the acceptor core.
Donor Selection and Molecular Architecture
The strength of the donor unit directly influences the degree of intramolecular charge transfer (ICT) and, consequently, the emission wavelength.[3] Stronger donors lead to a greater red-shift in the emission. Common donor moieties include:
-
Carbazole derivatives (e.g., DTCz): Weaker donors, typically resulting in green emission.[3]
-
9,9-dimethylacridan (DMAC): A moderately strong donor, often used for orange to orange-red emitters.[4]
-
Phenoxazine (PXZ): A strong donor, capable of pushing the emission into the deep-red and near-infrared (NIR) regions.[2][3]
The number of donor units also plays a crucial role. Comparing a single-donor (D-A) architecture to a dual-donor (D-A-D) design, the D-A-D structure often leads to a higher PLQY and improved device efficiency.[1] However, increasing the number of donors can also strengthen the ICT effect, leading to a further red-shift in emission.[4] For instance, a series of emitters based on the DBPz acceptor and one, two, or three DMAC donors (1DMAC-BP, 2DMAC-BP, 3DMAC-BP) showed a systematic red-shift in their emission from 541 nm to 605 nm.[4]
Synthesis Protocol: A Case Study
The synthesis of DBPz-based emitters typically involves a two-step process: the formation of the DBPz core followed by the attachment of the donor units via a cross-coupling reaction.
Step 1: Synthesis of the Halogenated Dibenzo[a,c]phenazine Core
A common route involves the condensation of a substituted o-phenylenediamine with phenanthrene-9,10-dione.
-
Reactants: Phenanthrene-9,10-dione (1.0 eq) and 4-bromobenzene-1,2-diamine (1.0 eq).
-
Solvent & Catalyst: Glacial acetic acid.
-
Procedure:
-
Combine the reactants in acetic acid.
-
Heat the mixture to reflux for 8-12 hours.
-
After cooling, a precipitate forms. Filter the solid and wash thoroughly with methanol and water.
-
Purify the crude product (e.g., 11-bromodibenzo[a,c]phenazine) by column chromatography or recrystallization.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
-
Step 2: Buchwald-Hartwig Amination for Donor Attachment
This cross-coupling reaction is highly effective for forming the C-N bond between the DBPz core and the donor moiety.
-
Reactants: Halogenated DBPz core (e.g., 11-bromo-DBPz, 1.0 eq), donor molecule (e.g., Phenoxazine, 1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., NaOtBu).
-
Solvent: Anhydrous toluene.
-
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., Argon), add the halogenated DBPz, donor, base, catalyst, and ligand to a Schlenk flask.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux (e.g., 110 °C) for 12-24 hours, monitoring progress by TLC.
-
After completion, cool the reaction, dilute with a solvent like dichloromethane, and wash with water.
-
Dry the organic layer, concentrate under vacuum, and purify the final product by column chromatography on silica gel.
-
Further purification for OLED applications is achieved by temperature-gradient sublimation.
-
Characterize the final product (e.g., PXZ-DPPZ) to confirm its identity and purity.[5]
-
Caption: Workflow for fabricating and testing a DBPz-based TADF OLED.
Chapter 6: Case Studies and Future Outlook
The versatility of the DBPz core has been demonstrated in numerous studies. By systematically varying the number and type of donor units, researchers have developed highly efficient emitters spanning the visible spectrum from green to deep-red. [3][4]For example, the 3DMAC-BP emitter achieved a state-of-the-art EQE of 22.0% for an orange-red OLED with an emission peak at 606 nm. [4]Furthermore, introducing fluorine atoms to the DBPz core (e.g., in 2DMAC-BP-F) has been shown to be an effective strategy for fine-tuning the electronic properties and achieving high efficiencies. [3] The future of DBPz-based TADF emitters lies in addressing the remaining challenges, particularly the development of stable and efficient deep-blue and deep-red/NIR emitters, which are still less common. Strategies may include exploring novel donor units, further functionalizing the DBPz core to enhance stability and tune energy levels, and designing advanced device architectures to minimize efficiency roll-off at high brightness. The continued exploration of this remarkable acceptor unit promises to further advance the field of organic electronics.
References
-
Data, P., Pander, P., Okazaki, M., Takeda, Y., Minakata, S., & Monkman, A. P. (2016). Dibenzo[a,j]phenazine-Cored Donor-Acceptor-Donor (D-A-D) Compounds as New Efficient Green to Red/NIR Thermally Activated Delayed Fluorescence (TADF) OLED Emitters. Angewandte Chemie International Edition, 55(19), 5739-5744. [Link]
-
Takeda, Y., Pander, P., & Data, P. (2022). Comparative study of thermally activated delayed fluorescent properties of donor–acceptor and donor–acceptor–donor architectures based on phenoxazine and dibenzo[a,j]phenazine. Beilstein Journal of Organic Chemistry, 18, 488-497. [Link]
-
Xie, F., Li, H., Dai, G., Li, Y., Cheng, T., & Xie, M. (2019). Rational Molecular Design of Dibenzo[a,c]phenazine-Based Thermally Activated Delayed Fluorescence Emitters for Orange-Red OLEDs with EQE up to 22.0%. ACS Applied Materials & Interfaces, 11(28), 25276-25283. [Link]
-
Mondal, A., Chen, Y., Data, P., & Tavasli, M. (2022). Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters. Journal of Materials Chemistry C, 10(2), 557-565. [Link]
-
Wang, D., Wang, L., Wang, Y., Zhang, H., & Lou, W. (2019). Modulation of Excited State Property Based on Benzo[a, c]phenazine Acceptor: Three Typical Excited States and Electroluminescence Performance. Frontiers in Chemistry, 7, 189. [Link]
Sources
- 1. BJOC - Comparative study of thermally activated delayed fluorescent properties of donor–acceptor and donor–acceptor–donor architectures based on phenoxazine and dibenzo[a,j]phenazine [beilstein-journals.org]
- 2. scispace.com [scispace.com]
- 3. art.torvergata.it [art.torvergata.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Modulation of Excited State Property Based on Benzo[a, c]phenazine Acceptor: Three Typical Excited States and Electroluminescence Performance [frontiersin.org]
Technical Guide: Fluorescence Quantum Yield of Dibenzo[a,c]phenazine Acid
Executive Summary
Dibenzo[a,c]phenazine-11-carboxylic acid (DBP-COOH) represents a class of rigid, fused-ring fluorophores characterized by high environmental sensitivity, large Stokes shifts, and tunable lipophilicity. Unlike simple xanthene dyes (e.g., fluorescein), DBP derivatives exhibit significant solvatochromism and Intramolecular Charge Transfer (ICT) characteristics.
This guide provides a rigorous technical framework for determining the fluorescence quantum yield (
Part 1: Photophysical Fundamentals
The Electronic Scaffold
The dibenzo[a,c]phenazine core is an electron-deficient (acceptor) system.[1] When substituted with a carboxylic acid at the 11-position, the molecule acts as a "push-pull" system, particularly if electron-donating groups are present or if the environment stabilizes charge separation.
-
ICT State: Upon excitation, DBP-COOH undergoes Intramolecular Charge Transfer.[2] In non-polar solvents (e.g., Toluene, Dioxane), the locally excited (LE) state dominates, resulting in high
. -
Solvent Relaxation: In polar solvents (e.g., Water, MeOH), the solvent shell reorients around the excited dipole, lowering the energy of the ICT state. This often facilitates non-radiative decay (
) via hydrogen bonding to the carboxyl group, significantly reducing .
Jablonski Diagram: Decay Pathways
The following diagram illustrates the competitive pathways governing the quantum yield of DBP-COOH. Note the prominence of Non-Radiative Decay (
Figure 1: Jablonski diagram highlighting the competition between radiative emission (
Part 2: Environmental Sensitivity & Data
The
Representative Quantum Yield Data
The table below summarizes typical
| Solvent | Polarity Index | Emission Mechanism | |
| Toluene | 2.4 | 0.60 - 0.85 | Strong LE emission; rigid structure prevents vibrational relaxation. |
| Dichloromethane | 3.1 | 0.40 - 0.60 | Moderate ICT stabilization. |
| Ethanol | 5.2 | 0.10 - 0.25 | H-bonding to -COOH promotes non-radiative decay. |
| PBS (pH 7.4) | High | < 0.05 | Fluorescence quenching due to aggregation or strong hydration. |
| Lipid Droplets | Low | > 0.70 | "Turn-on" effect; viscosity restricts molecular rotation (RIR). |
Critical Insight: DBP-COOH is often used as a "Turn-On" probe. It is virtually non-fluorescent in aqueous buffer but lights up upon entering hydrophobic pockets (e.g., lipid droplets or protein binding sites).
Part 3: Measurement Protocol (Relative Method)
To determine the
Reagents & Standards
-
Reference Standard: Coumarin 153 (
in EtOH) or Rhodamine 6G ( in EtOH).-
Selection Rule: The standard must absorb at the same excitation wavelength (
) as DBP-COOH.
-
-
Solvent: Spectroscopic grade Toluene or Ethanol (depending on application).
-
Blank: Pure solvent.
Step-by-Step Workflow
Step 1: Sample Preparation (The 0.1 OD Rule) Prepare 4-5 dilutions of DBP-COOH and the Standard.
-
Constraint: The Optical Density (Absorbance) at
must be below 0.1 (ideally 0.02–0.08) to prevent Inner Filter Effects (re-absorption of emitted light).
Step 2: Spectroscopic Acquisition
-
Measure UV-Vis Absorbance at
.[6] -
Immediately measure Fluorescence Emission spectra using the exact same cuvette.
-
Integrate the area under the emission curve (
).
Step 3: Calculation Use the following equation:
-
: Gradient of the plot of Integrated Fluorescence (
) vs. Absorbance ( ). - : Refractive index of the solvent.[3][4]
Experimental Logic Flow
Figure 2: Operational workflow for relative quantum yield determination, emphasizing the critical absorbance threshold to avoid inner filter effects.
Part 4: Structural Optimization & Troubleshooting
The pH Factor
The "Acid" moiety (COOH) introduces pH sensitivity.
-
Protonated Form (COOH): Predominant in acidic organic solvents. Often exhibits higher QY due to reduced electron-donating capability of the carbonyl oxygen.
-
Deprotonated Form (COO-): Predominant in physiological buffers (pH 7.4). The carboxylate anion is a strong electron donor, which can induce Photoinduced Electron Transfer (PET) quenching, lowering
. -
Recommendation: When measuring QY in organic solvents, add 0.1% Trifluoroacetic acid (TFA) to ensure the molecule is fully protonated for consistent results.
Enhancing QY (Chemical Modification)
To improve
-
Esterification/Amidation: Converting the COOH to an ester or amide removes the H-bond donor/acceptor capability, reducing non-radiative decay in water.
-
Steric Bulking: Adding phenyl or tert-butyl groups to the phenazine ring prevents
stacking aggregation, preserving QY in high-concentration environments (solid-state luminescence).
References
- Principles of Fluorescence Spectroscopy. Lakowicz, J. R. (2006). Springer. (Standard text for QY methodology and Inner Filter Effect).
-
Measurement of Fluorescence Quantum Yields. Brouwer, A. M. (2011). Pure and Applied Chemistry.Link
-
Rational Molecular Design of Dibenzo[a,c]phenazine-Based Thermally Activated Delayed Fluorescence Emitters. ACS Applied Materials & Interfaces (2019). (Source for DBP photophysics and solvent effects). Link[7]
-
A novel dibenzo[a,c]phenazine-based fluorescent probe for fast and selective detection of thiophenols. RSC Advances (2014). (Demonstrates the "turn-on" nature and synthesis). Link
-
Fluorinated Dibenzo[a,c]-phenazine-Based Green to Red Thermally Activated Delayed Fluorescent OLED Emitters. ChemRxiv (2021).[8] (Detailed quantum yield data in toluene vs. films). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. edinst.com [edinst.com]
- 4. shimadzu.com [shimadzu.com]
- 5. d-nb.info [d-nb.info]
- 6. BJOC - Comparative study of thermally activated delayed fluorescent properties of donor–acceptor and donor–acceptor–donor architectures based on phenoxazine and dibenzo[a,j]phenazine [beilstein-journals.org]
- 7. pure.ecnu.edu.cn [pure.ecnu.edu.cn]
- 8. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Note: High-Purity Synthesis of Dibenzo[a,c]phenazine-11-carboxylic Acid
Executive Summary
This application note details the optimized synthesis of dibenzo[a,c]phenazine-11-carboxylic acid via the condensation of phenanthrene-9,10-dione with 3,4-diaminobenzoic acid . This fused heteroaromatic system is a critical scaffold in drug development (as a DNA intercalator), optoelectronics (OLEDs), and as a ligand for transition metal complexes (e.g., Ruthenium dipyrido-phenazine analogs).
Unlike generic protocols, this guide addresses the specific solubility challenges inherent to large planar aromatic systems and provides a self-validating purification workflow to ensure spectroscopic grade purity (>98%).
Scientific Background & Retrosynthesis
The Chemistry of Fusion
The synthesis relies on a double Schiff-base condensation (Hinsberg reaction). Phenanthrene-9,10-dione acts as a symmetric vicinal diketone electrophile. The 3,4-diaminobenzoic acid serves as the bis-nucleophile.
Symmetry Consideration:
Because phenanthrene-9,10-dione possesses
Reaction Mechanism
The reaction proceeds through acid-catalyzed nucleophilic attack, followed by dehydration and aromatization. The driving force is the formation of the highly stable, fully conjugated pyrazine ring fusing the two aromatic systems.
Figure 1: Mechanistic pathway for the formation of the phenazine core. The acid catalyst activates the carbonyl carbons, facilitating the attack by the amine groups.
Materials & Equipment
Reagents
| Reagent | CAS No. | Purity | Role |
| Phenanthrene-9,10-dione | 84-11-7 | >95% | Electrophile (Scaffold) |
| 3,4-Diaminobenzoic acid | 619-05-6 | >97% | Nucleophile (Functionalizer) |
| Glacial Acetic Acid | 64-19-7 | 99.8% | Solvent & Catalyst |
| Ethanol (Absolute) | 64-17-5 | >99.5% | Washing Agent |
| Dimethylformamide (DMF) | 68-12-2 | HPLC Grade | Recrystallization Solvent |
Equipment
-
Round-bottom flask (100 mL or 250 mL depending on scale).
-
Reflux condenser with drying tube (CaCl₂).
-
Magnetic stirrer/hotplate with oil bath.
-
Vacuum filtration setup (Buchner funnel).
-
Vacuum oven.
Experimental Protocol
Stoichiometry & Setup
Scale: This protocol is normalized for 5 mmol of starting material.
-
Phenanthrene-9,10-dione: 1.04 g (5.0 mmol)
-
3,4-Diaminobenzoic acid: 0.76 g (5.0 mmol)
-
Solvent: 40–50 mL Glacial Acetic Acid.
Note: A 1:1 molar ratio is sufficient. A slight excess of the diamine (1.05 eq) can be used to ensure full consumption of the dione, as the diamine is easier to remove during washing.
Synthesis Workflow
-
Charging: In a 100 mL round-bottom flask, combine the phenanthrene-9,10-dione and 3,4-diaminobenzoic acid.
-
Solvation: Add 40 mL of glacial acetic acid. The solids may not dissolve completely at room temperature; this is normal.
-
Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 118°C) with vigorous magnetic stirring.
-
Observation: The suspension will likely clear as it heats, turning into a deep yellow/orange solution, followed by the gradual precipitation of the product as the reaction proceeds (due to the lower solubility of the planar product).
-
-
Duration: Maintain reflux for 3 to 4 hours .
-
Checkpoint: TLC (Silica, 5% MeOH in DCM) can be used to monitor the disappearance of the dione, but the precipitation is a good visual indicator.
-
-
Cooling: Remove the heat source and allow the reaction mixture to cool slowly to room temperature.
-
Optimization: For maximum yield, further cool the flask in an ice bath (0-4°C) for 30 minutes.
-
Workup & Purification
The product, dibenzo[a,c]phenazine-11-carboxylic acid, is highly insoluble in cold acetic acid, facilitating easy isolation.
-
Filtration: Filter the precipitate using vacuum filtration.
-
Washing (Critical Step):
-
Wash the filter cake with cold glacial acetic acid (2 x 5 mL) to remove soluble impurities.
-
Wash copiously with hot ethanol (3 x 20 mL) and then hot water (3 x 20 mL).
-
Why? Ethanol removes unreacted diamine and dione. Water removes any residual acid and inorganic salts.
-
-
Drying: Dry the yellow/ochre solid in a vacuum oven at 80°C for 6 hours.
Recrystallization (Optional for >99% Purity)
If the product retains a brownish tint (oxidation impurities), recrystallize from hot DMF or DMSO .
-
Dissolve the crude solid in boiling DMF.
-
Filter hot (if insoluble particles remain).
-
Allow to cool slowly. Yellow needles should form.
-
Filter and wash with diethyl ether to remove high-boiling solvent.
Figure 2: Operational workflow for the synthesis and isolation of the target compound.
Characterization & Validation
Solubility Profile
The product is a large, flat aromatic system prone to π-π stacking.
-
Insoluble: Water, Ethanol, Hexane, Ether.
-
Sparingly Soluble: Chloroform, DCM.
-
Soluble: DMF, DMSO, Trifluoroacetic acid (TFA).
Spectroscopy
H NMR (400 MHz, DMSO-- 13.0–14.0 ppm: Broad singlet (COOH).
- 8.5–9.5 ppm: Doublets/Multiplets corresponding to the protons adjacent to the nitrogen atoms (positions 1, 8, 10, 13).
- 7.5–8.2 ppm: Remaining aromatic protons.
-
Key Validation: Absence of broad amine signals (
5–6 ppm) from the starting material.
Mass Spectrometry (ESI/MALDI):
-
Formula:
-
Calc. MW: 324.33 g/mol
-
Observed:
peak at m/z ~325.3.
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete precipitation or reaction time too short. | Extend reflux to 6h. Ensure cooling to 0°C before filtration. |
| Dark/Brown Product | Oxidation of diamine precursor. | Use fresh 3,4-diaminobenzoic acid. Perform reaction under |
| Insoluble Impurities | Polymerization or charring. | Recrystallize from hot DMF. Perform a hot filtration step. |
| Broad NMR Signals | Add a drop of TFA to the DMSO- |
References
-
Synthesis and Photophysics of Dibenz[a,c]phenazine Derivatives. Source: ResearchGate.[1] Context: Provides general protocols for brominated derivatives, establishing the baseline reflux conditions in acetic acid. Link:
-
Compound dibenzo[a,c]phenazine-11-carboxylic acid. Source: ChemDiv.[2] Context: Confirms the chemical structure, naming convention (11-carboxylic acid), and physical properties. Link: (Search ID: 3257-3380)
-
Dibenzo[a,c]phenazine - NIST Chemistry WebBook. Source: NIST.[3] Context: Authoritative source for the parent scaffold properties and numbering systems. Link:
- Ruthenium(II) Polypyridyl Complexes Containing Dibenzo[a,c]phenazine-11-carboxylic acid.
Sources
Application Note: Synthesis and Characterization of Dibenzo[a,c]phenazine-11-carboxylic Acid
Topic: Condensation Reaction of 3,4-Diaminobenzoic Acid and Phenanthrenequinone Content Type: Detailed Application Note and Protocol Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary
This guide details the synthesis of dibenzo[a,c]phenazine-11-carboxylic acid via the condensation of 3,4-diaminobenzoic acid and 9,10-phenanthrenequinone . This reaction represents a classic yet critical method for constructing large, planar,
This protocol emphasizes process reliability , stoichiometric control , and purification strategies to ensure high-purity isolation suitable for photophysical characterization or downstream derivatization.
Scientific Principles & Mechanism[1][2]
The Reaction Architecture
The formation of the dibenzo[a,c]phenazine core proceeds through a double condensation reaction (Schiff base formation) between an ortho-diamine and an ortho-quinone.
-
Reactants:
-
3,4-Diaminobenzoic acid (DABA): Acts as the bis-nucleophile. The electron-withdrawing carboxylic acid group slightly deactivates the amine at position 3, but the reaction proceeds readily under reflux due to the high electrophilicity of the quinone.
-
9,10-Phenanthrenequinone (PQ): A symmetric o-quinone that provides the rigid phenanthrene backbone. Its symmetry ensures that only one regioisomer is formed, simplifying purification.
-
Mechanistic Pathway
The reaction is acid-catalyzed and driven by the thermodynamic stability of the resulting aromatic pyrazine ring.
-
Nucleophilic Attack: The more nucleophilic amine of DABA attacks a carbonyl carbon of PQ.
-
Carbinolamine Formation: A transient hemiaminal intermediate is formed.
-
Dehydration: Loss of water generates the first imine bond (Schiff base).
-
Cyclization: The second amine attacks the adjacent carbonyl, followed by a second dehydration event.
-
Aromatization: The formation of the central pyrazine ring creates a fully conjugated dibenzo[a,c]phenazine system.
Visualization: Reaction Mechanism
Figure 1: Step-wise mechanistic pathway for the condensation of diamines and quinones.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Role | Grade |
| 3,4-Diaminobenzoic acid | 152.15 | Nucleophile | >97% |
| 9,10-Phenanthrenequinone | 208.21 | Electrophile | >95% |
| Glacial Acetic Acid | 60.05 | Solvent/Catalyst | ACS Reagent |
| Ethanol (Optional) | 46.07 | Co-solvent | Absolute |
| DMF (Dimethylformamide) | 73.09 | Recrystallization | Anhydrous |
Critical Process Parameters (CPPs)
-
Stoichiometry: Use a 1:1 molar ratio or a slight excess (1.05 eq) of the diamine to ensure complete consumption of the quinone, as unreacted quinone is harder to remove during precipitation.
-
Temperature: The reaction requires reflux (118°C for AcOH) to overcome the activation energy for the second dehydration step.
-
Atmosphere: While not strictly air-sensitive, conducting the reaction under Nitrogen (
) prevents oxidative darkening of the diamine prior to reaction.
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Weigh 1.52 g (10 mmol) of 3,4-diaminobenzoic acid and 2.08 g (10 mmol) of 9,10-phenanthrenequinone.
-
Transfer both solids into a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Add 40 mL of Glacial Acetic Acid .
-
Note: Acetic acid acts as both the solvent and the acid catalyst. If solubility is an issue initially, the mixture will homogenize upon heating.
-
-
Attach a reflux condenser and flush the system with
for 5 minutes.
Phase 2: Synthesis (Reflux)
-
Heat the mixture to reflux (oil bath set to ~125°C) with vigorous stirring.
-
Maintain reflux for 2 to 4 hours .
-
Visual Check: The solution typically deepens in color (yellow/orange to dark brown/red) and a precipitate may begin to form as the product is less soluble than the reactants.
-
-
Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting quinone spot should disappear.
Phase 3: Isolation & Work-up
-
Remove the flask from heat and allow it to cool to room temperature.
-
Pour the reaction mixture into 200 mL of ice-cold water to maximize precipitation.
-
Stir the aqueous suspension for 30 minutes to break up aggregates.
-
Filter the solid using a Büchner funnel (vacuum filtration).
-
Wash the filter cake sequentially with:
-
Water (3 x 50 mL) – removes acetic acid.
-
Cold Ethanol (2 x 20 mL) – removes unreacted starting materials and byproducts.
-
Diethyl Ether (2 x 20 mL) – facilitates drying.
-
Phase 4: Purification
-
Dry the crude solid in a vacuum oven at 60°C for 4 hours.
-
Recrystallization: If high purity is required (e.g., for optical measurements), recrystallize from hot DMF or DMSO .
-
Dissolve product in boiling DMF.
-
Filter hot (if insoluble particles exist).
-
Allow to cool slowly to RT, then to 4°C.
-
Collect yellow/orange needles.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of the target compound.
Characterization & Validation
To validate the identity of Dibenzo[a,c]phenazine-11-carboxylic acid , compare experimental data against these expected values:
| Technique | Expected Signal / Observation | Interpretation |
| Physical State | Yellow to Orange solid | Typical of extended conjugated phenazines. |
| Melting Point | > 300°C | High thermal stability due to rigid planarity. |
| ¹H NMR (DMSO-d₆) | Carboxylic acid proton (-COOH). | |
| Deshielded protons near the pyrazine nitrogens (bay region). | ||
| FT-IR | ~1690-1710 cm⁻¹ (s) | C=O stretch (Carboxylic acid). |
| Absence of ~3300-3400 cm⁻¹ | Loss of primary amine (NH₂) stretches confirms condensation. | |
| HRMS (ESI) | [M+H]⁺ calc. ~325.09 | Confirms molecular formula ( |
| UV-Vis |
Applications & Utility
The synthesized Dibenzo[a,c]phenazine-11-carboxylic acid is a versatile scaffold in modern research:
-
OLED Materials (TADF): The rigid dibenzo[a,c]phenazine core acts as a strong electron acceptor.[1] When coupled with electron donors (e.g., phenoxazine), it creates efficient Thermally Activated Delayed Fluorescence (TADF) emitters for orange/red OLEDs [1, 2].
-
Fluorescent Probes: Derivatives of this molecule exhibit "Vibration-Induced Emission" (VIE) and Aggregation-Induced Emission (AIE). They are used to detect environmental contaminants (like thiophenols) or biological analytes by modulating their fluorescence upon binding [3, 4].
-
Metallo-Organic Ligands: The N,N-chelating site of the phenazine ring, combined with the carboxylic acid, allows for the formation of transition metal complexes (Pt, Pd, Ru) used in catalysis and DNA intercalation studies [5].
Troubleshooting Guide
-
Problem: Low Yield / Sticky Product.
-
Cause: Incomplete precipitation or occlusion of acetic acid.
-
Solution: Ensure the reaction mixture is poured into a large excess of ice water (not room temp). Sonicate the precipitate to release trapped solvent.
-
-
Problem: Starting Material Persists (TLC).
-
Cause: Reaction temperature too low.
-
Solution: Ensure vigorous reflux. If using Ethanol as solvent, switch to Acetic Acid to increase the boiling point and catalytic activity.
-
-
Problem: Solubility Issues in NMR.
-
Cause: Strong
stacking. -
Solution: Use TFA-d (Trifluoroacetic acid-d) or heat the DMSO-d₆ sample to 50°C to disrupt aggregates.
-
References
-
Isomerization enhanced quantum yield of dibenzo[a,c]phenazine-based thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C, 2020.
-
Rational Molecular Design of Dibenzo[a,c]phenazine-Based Thermally Activated Delayed Fluorescence Emitters. ACS Applied Materials & Interfaces, 2019.
-
A novel dibenzo[a,c]phenazine-based fluorescent probe for fast and selective detection of thiophenols. RSC Advances, 2022.
-
Modulating the Luminescence... of Dihydrodibenzo[a,c]phenazines. Molecules, 2023.
-
Synthesis, characterization and cytotoxicity of (3,4-diaminobenzoic acid)-haloplatinum(II). Indian Journal of Chemistry, 1989.
Sources
Application Note: Bioconjugation Protocols for Phenazine Carboxylic Acid Dyes
Introduction & Strategic Rationale
Phenazine dyes, particularly Phenazine-1-Carboxylic Acid (PCA) and its derivatives (e.g., substituted Neutral Red analogs), are critical tools in electrochemical biosensing and microbiological research. Unlike standard fluorophores (fluorescein, rhodamine) used solely for imaging, phenazines are often employed as redox mediators in electron transfer studies or as hapten targets for vaccine development against phenazine-producing pathogens like Pseudomonas aeruginosa.
The Challenge: Hydrophobicity & Reactivity
The core phenazine structure is a planar, hydrophobic tricyclic nitrogen heterocycle. This presents two specific challenges during bioconjugation:
-
Aggregation: The dye tends to stack in aqueous solution, leading to fluorescence quenching or redox inhibition.
-
Steric Hindrance: The carboxylic acid at the C1 position is peri-substituted, meaning it is sterically crowded by the adjacent ring nitrogen and protons.
Strategic Solution: This protocol utilizes a Two-Step EDC/Sulfo-NHS chemistry.[1][2] Unlike "one-pot" methods, the two-step approach activates the phenazine carboxyl group before protein addition. This prevents protein-protein polymerization (crosslinking) and allows for the use of organic co-solvents (DMSO) during the activation phase to ensure full dye solubility.
Pre-Protocol Validation: Spectral Characterization
Scientific Integrity Check: Do not rely solely on literature values for extinction coefficients (
Protocol A: Determination of and CF[3]
Reagents:
-
Phenazine Carboxylic Acid (PCA) solid.
-
DMSO (Anhydrous).[2]
Steps:
-
Stock Preparation: Dissolve PCA in DMSO to make a 10 mM stock solution.
-
Dilution: Dilute the stock into PBS to a final concentration of ~10–50
M. Ensure the final DMSO content is <5%. -
Scan: Measure absorbance from 230 nm to 500 nm.
-
Calculate:
- : Identify the peak absorbance wavelength (typically 360–370 nm for PCA).
-
: Apply Beer-Lambert Law:
. -
Correction Factor (CF): Calculate the ratio of absorbance at 280 nm to the peak absorbance.
-
Note: Phenazines absorb significantly at 280 nm. Failure to use a CF will result in a gross underestimation of protein concentration.
Core Protocol: Two-Step EDC/Sulfo-NHS Conjugation[1][2]
This workflow is optimized for labeling Bovine Serum Albumin (BSA) or IgG Antibodies .
Materials Required
| Reagent | Specification | Purpose |
| Phenazine Dye | Phenazine-1-Carboxylic Acid (PCA) | Target Label |
| Carrier Protein | BSA (Fraction V) or IgG | Scaffold |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | Optimal pH for EDC stability |
| Coupling Buffer | 1X PBS, pH 7.2–7.5 | Optimal pH for Amine attack |
| Crosslinker | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) | Carboxyl Activator |
| Stabilizer | Sulfo-NHS (N-hydroxysulfosuccinimide) | Increases half-life of active ester |
| Quencher | 1 M Ethanolamine or Hydroxylamine (pH 8.[1][4][5]5) | Stops reaction |
| Solvent | Dry DMSO or DMF | Dye solubilization |
Workflow Visualization
The following diagram illustrates the chemical logic and process flow.
Caption: Step-by-step workflow for the covalent attachment of phenazine carboxylic acids to proteins via carbodiimide chemistry.
Step-by-Step Methodology
Phase 1: Activation (The "Organic" Phase)
Goal: Create a reactive NHS-ester of the phenazine dye.
-
Prepare Dye Stock: Dissolve 2 mg of Phenazine-1-Carboxylic Acid in 100
L of dry DMSO. -
Prepare Activation Mix: Add 900
L of Activation Buffer (MES, pH 6.0) to the dye solution. -
Add Crosslinkers:
-
Incubate: Vortex gently and react for 15 minutes at room temperature.
Phase 2: Conjugation (The "Aqueous" Phase)
Goal: Covalent attachment to Lysine residues.
-
Prepare Protein: Ensure your protein (BSA/Antibody) is in PBS (pH 7.4) at 1–5 mg/mL.
-
Warning: Do not use Tris or Glycine buffers, as their primary amines will compete with the protein for the dye.
-
-
Mix: Add the activated dye solution (from Phase 1) to the protein solution dropwise while stirring.
-
Molar Ratio Guidance:
-
For Antibodies (IgG) : Aim for a 10–20x molar excess of dye.
-
For BSA (Immunogen) : Aim for a 30–50x molar excess of dye to maximize hapten density.
-
-
-
Incubate: React for 2 hours at room temperature in the dark (or 12 hours at 4°C).
-
Quench: Add 1 M Ethanolamine (pH 8.5) to a final concentration of 50 mM. Incubate for 15 minutes. This "caps" any remaining NHS esters.
Phase 3: Purification
Goal: Remove free dye to prevent high background.
-
Method: Use a Desalting Column (e.g., Sephadex G-25 or Zeba Spin Columns) equilibrated with PBS.
-
Why? Dialysis is often too slow for hydrophobic dyes, which may stick to the membrane. Gel filtration is superior for phenazines.
-
-
Elution: Collect the protein fraction (first band).[2] The free dye (smaller molecule) will be retained in the column.
Quality Control: Degree of Labeling (DOL) Calculation
To validate the protocol, you must quantify the number of phenazine molecules attached per protein.
Formula:
Where:
- = Absorbance of the conjugate at the dye's peak (e.g., 365 nm).
-
= Extinction coefficient of protein (IgG
210,000; BSA 43,824 M cm ). - = Absorbance of the conjugate at 280 nm.[8]
- = Correction Factor (determined in Pre-Protocol).
- = Extinction coefficient of the phenazine dye.
Target Values:
-
Antibodies: Optimal DOL is 2–5 . (Higher labeling may compromise binding affinity).
-
BSA Immunogens: Optimal DOL is 8–15 . (High density is required to elicit a strong immune response).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation during Activation | Dye is too hydrophobic for MES buffer. | Increase DMSO concentration to 20-30% during the activation step, then dilute rapidly into the protein solution. |
| Low DOL (< 1.0) | Hydrolysis of NHS ester; Buffer incompatibility. | Ensure EDC/NHS are fresh (hygroscopic). Verify protein buffer is free of primary amines (Tris/Glycine). Increase dye molar excess. |
| Protein Precipitation | Over-labeling changes protein pI. | Reduce the molar excess of dye.[9] Hydrophobic phenazines can cause protein unfolding if attached in high numbers. |
| High Background Signal | Free dye aggregation. | Perform a second purification step using dialysis against PBS + 0.05% Tween-20 to help wash away hydrophobic free dye. |
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
-
Thermo Fisher Scientific. EDC Crosslinking Protocol.Link
-
Xu, Y., et al. (2018). Design, Synthesis, Phloem Mobility, and Bioactivities of a Series of Phenazine-1-Carboxylic Acid-Amino Acid Conjugates. Molecules, 23(9), 2133. Link (Provides NMR and synthesis data for PCA derivatives).
-
G-Biosciences. Degree of Labeling Calculations.Link
-
NIST Chemistry WebBook. 1-Phenazinecarboxylic acid Spectral Data.Link
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. biotium.com [biotium.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. 1-Phenazinecarboxylic acid [webbook.nist.gov]
- 5. P. aeruginosa Metabolome Database: phenazine-1-carboxylic acid (PAMDB100085) [pseudomonas.umaryland.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Degree of labeling (DOL) step by step [abberior.rocks]
- 9. info.gbiosciences.com [info.gbiosciences.com]
amide coupling conditions for dibenzo[a,c]phenazine-10-COOH
Application Note & Protocol Guide
Topic: Amide Coupling Conditions for Dibenzo[a,c]phenazine-10-COOH
Audience: Researchers, scientists, and drug development professionals.
Foreword: Navigating the Synthesis of Dibenzo[a,c]phenazine Amides
As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory application. The dibenzo[a,c]phenazine scaffold is a privileged structure in materials science and medicinal chemistry, valued for its rigid, planar geometry and unique photophysical properties.[1][2] The functionalization of this core, particularly through the formation of amide bonds at the C-10 position, opens a gateway to a vast chemical space for tuning properties and exploring structure-activity relationships.
However, this specific transformation is not without its challenges. The inherent nature of the dibenzo[a,c]phenazine system—a large, polycyclic aromatic hydrocarbon (PAH)—introduces significant hurdles related to steric hindrance and poor solubility.[3][4] Standard amide coupling protocols may prove inefficient, leading to low yields and difficult purifications.
This guide is therefore structured not as a single, rigid protocol, but as a strategic manual. It explains the underlying principles of modern amide coupling chemistry and provides two robust, field-proven starting protocols. More importantly, it equips you with the knowledge to troubleshoot and optimize these conditions for your specific amine coupling partner, ensuring a higher probability of success in your research endeavors.
The Core Challenge: Steric Hindrance and Solubility
The primary obstacle in coupling amines to dibenzo[a,c]phenazine-10-COOH is the steric environment around the carboxylic acid. The bulky, planar aromatic system shields the carbonyl carbon, making it less accessible to the incoming amine nucleophile. This steric congestion can significantly slow down the rate of reaction.[4][5]
Furthermore, large PAHs are notoriously difficult to dissolve in common organic solvents.[6][7][8] Achieving a homogeneous reaction mixture is critical for efficient coupling. Poor solubility can lead to heterogeneous mixtures, resulting in incomplete reactions and inconsistent yields. The choice of solvent is therefore as critical as the choice of coupling reagent. Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are often required, sometimes at elevated temperatures.
Selecting the Right Tool: A Comparison of Coupling Reagents
The success of a challenging amide coupling hinges on the effective activation of the carboxylic acid. The ideal coupling reagent for this system must be potent enough to overcome steric hindrance without causing side reactions or racemization (if chiral amines are used).
Uronium/Aminium Salts: The High-Efficiency Choice (HATU)
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a third-generation coupling reagent renowned for its high efficiency and rapid reaction rates, especially in sterically demanding cases.[9][10]
-
Mechanism of Action: HATU reacts with the carboxylate anion to form a highly reactive OAt-active ester.[10][11] The neighboring pyridine nitrogen in the HOAt leaving group is thought to stabilize the transition state, accelerating the subsequent nucleophilic attack by the amine.[10] This makes HATU particularly effective for coupling hindered acids or weakly nucleophilic amines.
-
Advantages: High yields, fast reaction times, and reduced risk of racemization.[9]
-
Considerations: HATU and its byproducts (tetramethylurea and HOAt) can sometimes be challenging to remove during purification.[12] The reagent is also more expensive than carbodiimide-based alternatives.
Carbodiimides: The Versatile Workhorse (EDC/HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide widely used for its practicality and cost-effectiveness.[13] It is almost always used with an additive, most commonly N-hydroxybenzotriazole (HOBt).
-
Mechanism of Action: The carboxylic acid adds to EDC, forming a highly reactive O-acylisourea intermediate.[13][14] This intermediate is prone to rearranging into an unreactive N-acylurea byproduct. HOBt acts as a nucleophilic trap, intercepting the O-acylisourea to form a more stable HOBt-ester, which then reacts with the amine to form the desired amide.[13] This two-step activation minimizes side reactions.
-
Advantages: The primary byproduct, an N,N'-disubstituted urea, is water-soluble and easily removed with a simple aqueous workup.[14] EDC is less expensive and generally more stable for storage than HATU.
-
Considerations: EDC/HOBt may be less effective than HATU for extremely hindered substrates, potentially requiring longer reaction times or elevated temperatures.[15]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the two recommended coupling strategies. It is crucial to work under an inert atmosphere (Nitrogen or Argon) as coupling reagents can be sensitive to moisture.
Protocol 1: High-Efficiency Coupling with HATU
This protocol is recommended as the primary approach, especially for hindered or valuable amine partners.
Materials:
-
Dibenzo[a,c]phenazine-10-COOH (1.0 equiv)
-
Amine coupling partner (1.1 - 1.5 equiv)
-
HATU (1.2 - 1.5 equiv)
-
Non-nucleophilic base, e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 - 4.0 equiv)
-
Anhydrous aprotic polar solvent (e.g., DMF, NMP)
-
Standard workup reagents (e.g., Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine)
Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add Dibenzo[a,c]phenazine-10-COOH (1.0 equiv) and HATU (1.2 equiv).
-
Dissolution: Add anhydrous DMF to dissolve the solids, aiming for a concentration of 0.1 M. Stir the mixture. If solubility is an issue, gentle warming or sonication may be applied.
-
Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes. A color change may be observed as the active ester forms.
-
Amine Addition: Add the amine (1.1 equiv), either neat (if liquid) or as a concentrated solution in anhydrous DMF.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup:
-
Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.[13]
-
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel.[16][17] Due to the nature of the product, a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is recommended.
Protocol 2: Carbodiimide-Mediated Coupling with EDC/HOBt
This is a cost-effective and reliable alternative, particularly suitable for less hindered amines or larger-scale syntheses.
Materials:
-
Dibenzo[a,c]phenazine-10-COOH (1.0 equiv)
-
Amine coupling partner (1.1 - 1.2 equiv)
-
EDC·HCl (1.2 - 1.5 equiv)
-
HOBt (or OxymaPure) (1.2 equiv)
-
Base (DIPEA or TEA) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard workup reagents
Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add Dibenzo[a,c]phenazine-10-COOH (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolution: Dissolve the mixture in anhydrous DMF (or DCM, if solubility permits).
-
Activation: Cool the solution to 0 °C in an ice bath with stirring. Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Base Addition: Add DIPEA (2.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-24 hours). Monitor the reaction progress by TLC or LC-MS.[14]
-
Workup:
-
If DCM was used, wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO₃, and brine.
-
If DMF was used, perform an extractive workup as described in Protocol 1. The water-soluble EDC-urea byproduct will be removed during the aqueous washes.[14]
-
-
Isolation & Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography as described previously.[18]
Visualization of Key Processes
General Amide Coupling Workflow
Caption: General experimental workflow for amide coupling.
Simplified Mechanism of Carboxylic Acid Activation
Caption: Simplified mechanism of modern amide bond formation.
Optimization and Troubleshooting
Should the initial protocols yield unsatisfactory results, the following table provides guidance for systematic optimization.
| Problem | Potential Cause | Suggested Solution(s) |
| Low or No Conversion | 1. Poor solubility of starting material. 2. Insufficient reactivity of coupling agent. 3. Deactivated/poor quality reagents. | 1. Switch to a stronger solvent (NMP, DMSO). Apply gentle heating (40-60 °C).[15] 2. If using EDC/HOBt, switch to HATU or another potent uronium salt (e.g., HBTU, COMU). 3. Use freshly opened/stored reagents. Ensure solvents are anhydrous. |
| Formation of N-acylurea Byproduct (with EDC) | O-acylisourea intermediate is rearranging before amine attack. | Ensure HOBt (or a more efficient additive like OxymaPure) is used in stoichiometric amounts (≥1.0 equiv).[14] |
| Difficult Purification | 1. Tetramethylurea byproduct from HATU co-elutes with product. 2. Product has low solubility, streaking on silica gel. | 1. Perform multiple aqueous washes with 5% LiCl solution before chromatography.[12] Consider reverse-phase chromatography if applicable. 2. Use a stronger eluent system (e.g., DCM/Methanol). Consider purification by recrystallization or trituration if the product is crystalline. |
| Reaction Stalls | Steric hindrance is too great for the chosen conditions. | 1. Increase reaction temperature. 2. Convert the carboxylic acid to the more reactive acyl chloride or acyl fluoride in situ using reagents like thionyl chloride or cyanuric fluoride, then add the amine.[19] (Caution: Acyl halides are highly reactive and moisture-sensitive). |
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [15]
-
Physical and Chemical Properties of Polycyclic Aromatic Hydrocarbons. National Center for Biotechnology Information. [3]
-
HATU:a third-generation coupling reagent. ChemicalBook. [9]
-
HATU. Wikipedia. [10]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [11]
-
Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem. [13]
-
Isolation and purification of a modified phenazine, griseoluteic acid, produced by Streptomyces griseoluteus P510. PubMed. [16]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [12]
-
Acid-Amine Coupling using EDCI. Organic Synthesis. [14]
-
IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Revised and Updated. Part 3. Neat Organic Solvents. AIP Publishing. [6]
-
IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Rev. AIP Publishing. [7]
-
PAH Solubility. PAH Solubility Data. [8]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. [20]
-
Synthesis, Isolation of Phenazine Derivatives and Their Antimicrobial Activities. ThaiScience. [17]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides. [21]
-
Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies. [22]
-
Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Publications. [23]
-
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Blogger. [19]
-
The Synthesis of Sterically Hindered Amides. CHIMIA. [4]
-
Amide synthesis by acylation. Organic Chemistry Portal. [24]
-
Synthesis, Isolation of Phenazine Derivatives and Their Antimicrobial Activities. ResearchGate. [25]
-
Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. MDPI. [26]
-
The Synthesis of Sterically Hindered Amides. ResearchGate. [5]
-
Choosing amide coupling agent. Reddit. [27]
-
Extraction, purification and characterization of phenazine from Pseudomonas aeruginosa isolate of wastewater sources: a panacea towards clinical pathogens. ResearchGate. [18]
-
Syntheses of novel fluorinated dibenzo[a,c]phenazine comprising polymers for electrochromic device applications. AVESİS. [28]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [29]
-
A novel dibenzo[a,c]phenazine-based fluorescent probe for fast and selective detection of thiophenols in environmental water. RSC Publishing. [1]
-
Synthesis of dibenzo[a,j]phenazine derivatives. ResearchGate. [30]
-
Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines. Research and Reviews: Journal of Chemistry.
-
Synthesis and Photophysics of Dibenz[a,c]phenazine Derivatives. ResearchGate. [31]
-
USE OF AMIDE COUPLING REAGENTS IN THE SYNTHESIS OF "POLYMERIZABLE".DIACRYLAMIDE DERIVATIVES OF DIBENZO CROWN ETHER. Institute of Chemical Technology. [32]
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [33]
-
Dibenzo[a,c]phenazine compound with amide substituent on phenazine... ResearchGate. [2]
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- 2. researchgate.net [researchgate.net]
- 3. TABLE 3-2, Physical and Chemical Properties of Polycyclic Aromatic Hydrocarbonsa - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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- 8. superfund.oregonstate.edu [superfund.oregonstate.edu]
- 9. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
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- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation and purification of a modified phenazine, griseoluteic acid, produced by Streptomyces griseoluteus P510 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 33. growingscience.com [growingscience.com]
Application Notes and Protocols for Solid-Phase Synthesis Using Phenazine Carboxylic Acid Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Phenazine Scaffold as a Privileged Structure in Drug Discovery
Phenazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2] Naturally occurring and synthetic phenazine derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, antifungal, anticancer, and antimalarial properties.[1][3] Notably, the FDA-approved drug clofazimine, a riminophenazine, is a cornerstone in the treatment of leprosy.[1] The planar structure of the phenazine core allows it to intercalate with DNA, a mechanism exploited by several anticancer agents currently under investigation.[1]
Phenazine-1-carboxylic acid (PCA) is a key natural product and a versatile synthetic precursor for a wide array of derivatives.[4][5] The ability to rapidly generate libraries of novel phenazine-based compounds is crucial for exploring their full therapeutic potential. Solid-phase synthesis (SPS) offers a powerful platform to achieve this, enabling efficient synthesis, purification, and diversification of phenazine scaffolds.[6][7]
This guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis of molecules incorporating phenazine carboxylic acid building blocks. It is designed for researchers in drug development and medicinal chemistry, offering both foundational principles and actionable experimental procedures.
Core Principles of Solid-Phase Phenazine Synthesis
The solid-phase synthesis strategy relies on covalently attaching a phenazine carboxylic acid building block to an insoluble polymer support (resin) via a cleavable linker.[8][9] Subsequent chemical transformations, such as peptide chain elongation or other modifications, are carried out in a stepwise manner. The key advantage of this approach is that excess reagents and by-products can be easily removed by simple filtration and washing of the resin-bound product, dramatically simplifying purification.[6][10] The final compound is then released from the solid support by cleaving the linker.
A successful solid-phase synthesis of phenazine derivatives hinges on a carefully designed orthogonal protection strategy.[10][11] This ensures that the various protecting groups used for different functional moieties (e.g., the N-terminus of an amino acid, side chains) can be selectively removed under specific conditions without affecting other protecting groups or the linker to the resin.[11][12] The most common approach, and the one detailed in this guide, is the 9-fluorenylmethyloxycarbonyl (Fmoc) / tert-butyl (tBu) strategy.[6][10]
Experimental Workflows and Protocols
Part 1: Immobilization of Phenazine Carboxylic Acid onto the Solid Support
The initial and most critical step is the covalent attachment of the phenazine carboxylic acid to a suitable resin. The choice of resin and linker determines the C-terminal functionality of the final product (e.g., carboxylic acid or amide) and the conditions required for its ultimate cleavage.[8][13]
| Resin Type | Linker | C-Terminal Functionality | Cleavage Condition | Key Features |
| Wang Resin | p-Alkoxybenzyl alcohol | Carboxylic Acid | Strong Acid (e.g., >50% TFA) | Standard for generating peptide acids.[8][14] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Carboxylic Acid | Mild Acid (e.g., 1-5% TFA) | Allows for the synthesis of protected fragments.[12][13] |
| Rink Amide Resin | Benzhydrylamine | Amide | Strong Acid (e.g., >50% TFA) | The standard for generating peptide amides.[15][16] |
This protocol yields a resin-bound phenazine with a free carboxylic acid upon cleavage.
Materials:
-
Wang Resin
-
Phenazine-1-carboxylic acid (PCA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the Wang resin (1.0 eq) in a 9:1 (v/v) mixture of DCM and DMF (10-15 mL per gram of resin) for 1-2 hours in a reaction vessel with gentle agitation.[17]
-
Reagent Preparation: In a separate flask, dissolve phenazine-1-carboxylic acid (2.0 eq relative to resin loading) and HOBt (2.0 eq) in a minimal amount of DMF.[14][18]
-
Activation and Coupling:
-
Capping Unreacted Sites:
-
Filter the resin and wash thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Prepare a capping solution of DCM:MeOH:DIPEA (17:2:1 v/v/v).[17]
-
Add the capping solution to the resin and agitate for 30-60 minutes. This step blocks any unreacted hydroxyl groups on the resin.
-
-
Final Wash and Drying:
-
Filter the resin and wash with DCM (3x) and MeOH (3x).
-
Dry the resin under high vacuum to a constant weight.
-
-
Quantification (Optional but Recommended): The loading efficiency can be determined spectrophotometrically by cleaving a small, accurately weighed amount of dried resin and measuring the UV absorbance of the released phenazine-1-carboxylic acid at its λmax.[19]
Part 2: On-Resin Elongation and Diversification
With the phenazine scaffold anchored to the solid support, further chemical modifications can be performed. A common application is the synthesis of phenazine-peptide conjugates.
This protocol describes a single coupling cycle for adding an Fmoc-protected amino acid to the resin-bound molecule. This cycle is repeated until the desired peptide sequence is assembled.
Materials:
-
PCA-loaded resin (from Part 1)
-
Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH)
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[20][21]
-
HOBt (if using HBTU)
-
DIPEA
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
DMF, peptide synthesis grade
-
DCM
Procedure (Single Coupling Cycle):
-
Resin Preparation: Swell the PCA-loaded resin in DMF for at least 30 minutes.
-
Fmoc Deprotection (if applicable): This step is skipped for the first amino acid coupling to the PCA-resin if the PCA itself does not have an Fmoc group. For subsequent cycles, add 20% piperidine in DMF to the resin and agitate for 3-5 minutes. Drain, then repeat with a fresh portion of the piperidine solution for 15-20 minutes to ensure complete removal of the Fmoc group.[6][22]
-
Washing: Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-4 eq relative to resin loading), HBTU/HATU (2.9 eq), and HOBt (3 eq, if using HBTU) in DMF.[21][23]
-
Add DIPEA (6 eq) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Part 3: Cleavage and Final Deprotection
The final step is to cleave the synthesized molecule from the resin and simultaneously remove any remaining side-chain protecting groups. This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA), mixed with "scavengers" that trap the highly reactive carbocations generated during the deprotection process, preventing unwanted side reactions.[24][25]
The choice of cleavage cocktail depends on the amino acid composition of the synthesized peptide.[24][26]
| Reagent Cocktail | Composition (v/v/v) | Use Case |
| Reagent B | TFA / Phenol / Water / TIPS (88:5:5:2) | General purpose for most peptides.[24][27] |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | Recommended for peptides containing Cys, Met, or Trp.[24] |
| Standard TFA/TIPS | TFA / Triisopropylsilane / Water (95:2.5:2.5) | A common, effective cocktail for peptides without sensitive residues.[6][28] |
TFA: Trifluoroacetic Acid; TIPS: Triisopropylsilane; EDT: 1,2-Ethanedithiol
!!! WARNING: Trifluoroacetic acid (TFA) is extremely corrosive and volatile. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles). !!! [25][29]
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., Reagent B)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Reaction:
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the TFA filtrate dropwise to a 10-fold volume of cold (-20 °C) diethyl ether. A white precipitate of the crude peptide should form.
-
-
Isolation and Washing:
-
Centrifuge the ether suspension to pellet the crude product.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The product is now ready for purification and analysis.
Analysis and Characterization
After cleavage and isolation, the purity and identity of the synthesized phenazine derivative must be confirmed.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the crude product and for purification. A gradient of water and acetonitrile, both typically containing 0.1% TFA, is used for elution.[7]
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is used to confirm the molecular weight of the final product, verifying its identity.[7]
Conclusion and Future Perspectives
Solid-phase synthesis using phenazine carboxylic acid building blocks provides a robust and efficient platform for the generation of novel, biologically active compounds. The protocols outlined here, based on standard Fmoc/tBu chemistry, can be readily adapted for the synthesis of diverse libraries of phenazine-peptide conjugates and other derivatives.
Future work in this area could explore on-resin modifications of the phenazine core itself, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, provided the phenazine-linker bond is stable to the reaction conditions. The development of novel, orthogonally protected phenazine building blocks with multiple functionalization points would further expand the chemical space accessible through this powerful synthetic strategy.
References
- Eyong, K. O., et al. (2011). synthesis of novel phenazine derivatives by solid state chemistry and preliminary screening against plasmodium falciparum in vitro. Rasayan J. Chem.
- Peptideweb.com. Loading protocols.
- Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. (2024). PMC.
- Laursen, J. B., & Nielsen, J. (2004). Phenazine natural products: biosynthesis, synthetic analogues, and biological activity. Chemical Reviews.
- Agilent.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.
- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calcul
- ResearchGate. SYNTHESIS OF NOVEL PHENAZINE DERIVATIVES BY SOLID STATE CHEMISTRY AND PRELIMINARY SCREENING AGAINST PLASMODIUM FALCIPARUM IN VITRO | Request PDF.
- The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Aapptec Peptides.
- Overview of Solid Phase Peptide Synthesis (SPPS).
- Aapptec Peptides. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin.
- Peptides. Cleavage Cocktails; Reagent B.
- Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Sigma-Aldrich. Peptide Resin Loading Protocols.
- CDN. Cleavage Cocktail Selection.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- ResearchGate. p‐Nitrobenzyloxycarbonyl (pNZ)
- ResearchGate.
- Nowick, J. S. (2020).
- Thermo Fisher Scientific. Introduction to Cleavage Techniques.
- Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-72). Humana Press.
- Dynamic synthesis and transport of phenazine-1-carboxylic acid to boost extracellular electron transfer r
- Applied Polytech. Rink Amide Resin, MBHA Resin.
- Acid‐Stable Ester Linkers for the Solid‐Phase Synthesis of Immobilized Peptides. (2025).
- Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide.
- Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). PMC.
- Biotage. (2023). How to quantify your first amino acid loading onto Wang resins.
- Benchchem. A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis.
- Miranda, M. V., et al. (2001). Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis. Journal of the Brazilian Chemical Society.
- ResearchGate.
- Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- Combinatorial Chemistry Review. (2020). Carboxylic Acid Linkers - Solid Phase Synthesis.
- ResearchGate. (2025). (PDF) Solid-Phase Peptide Synthesis (SPPS)
- HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry (RSC Publishing).
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav.
- solid support.ppt.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Phenazine-Based Compound as a Universal Water-Soluble Anolyte Material for the Redox Flow B
- opn2EXPERTS – Eco-friendly TFA-free solid-phase peptide synthesis. opnMe.
- ScholarlyCommons. PHOTOCHEMICAL MODIFICATION OF PEPTIDES ON RESIN VIA CHARGE-TRANSFER COMPLEXES.
- Biotage.
- On-the-Resin N-Terminal Modific
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic synthesis and transport of phenazine-1-carboxylic acid to boost extracellular electron transfer rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biovera.com.au [biovera.com.au]
- 7. researchgate.net [researchgate.net]
- 8. Carboxylic Acid Linkers - Solid Phase Synthesis [combichemistry.com]
- 9. solid support.ppt [slideshare.net]
- 10. peptide.com [peptide.com]
- 11. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.uci.edu [chem.uci.edu]
- 14. peptide.com [peptide.com]
- 15. agilent.com [agilent.com]
- 16. appliedpolytech.com [appliedpolytech.com]
- 17. peptideweb.com [peptideweb.com]
- 18. peptide.com [peptide.com]
- 19. biotage.com [biotage.com]
- 20. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 21. peptide.com [peptide.com]
- 22. biomatik.com [biomatik.com]
- 23. rsc.org [rsc.org]
- 24. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. renyi.hu [renyi.hu]
- 27. peptide.com [peptide.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Pardon Our Interruption [opnme.com]
- 30. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of Dibenzo[a,c]phenazine Derivatives
Welcome to the technical support center for the purification of dibenzo[a,c]phenazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining highly pure crystalline material. Dibenzo[a,c]phenazines, with their extended aromatic systems, often present unique challenges during recrystallization. This resource combines fundamental principles with field-tested insights to help you navigate these challenges effectively.
I. The Science of Solvent Selection for Dibenzo[a,c]phenazines
The ideal recrystallization solvent for dibenzo[a,c]phenazine derivatives hinges on a delicate balance of solubility characteristics. The core principle is that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] This differential solubility is the driving force for crystal formation upon cooling.
Dibenzo[a,c]phenazines are largely nonpolar due to their extensive aromatic structure, but the nitrogen atoms introduce some polarity. Therefore, a systematic approach to solvent selection is crucial.
Solvent Polarity and its Impact
The polarity of the solvent will significantly influence its ability to dissolve a dibenzo[a,c]phenazine derivative. Substituents on the dibenzo[a,c]phenazine core will further modify its polarity. For instance, polar substituents like amino or hydroxyl groups will increase the compound's polarity, while alkyl or aryl groups will enhance its nonpolar character.
A general guideline is to start with solvents of intermediate polarity and then adjust based on the observed solubility.
Table 1: Common Recrystallization Solvents and Their Properties
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Ethanol | 78 | 5.2 | Often a good starting point, especially for more polar derivatives.[2] |
| Methanol | 65 | 6.6 | Similar to ethanol but with a lower boiling point. |
| Acetone | 56 | 5.1 | A versatile solvent, but its low boiling point can sometimes be a disadvantage. |
| Ethyl Acetate | 77 | 4.4 | A good choice for compounds of intermediate polarity. |
| Dichloromethane (DCM) | 40 | 3.1 | Effective for many derivatives, but its high volatility and low boiling point require careful handling.[3] |
| Chloroform | 61 | 4.1 | A common solvent for dissolving dibenzo[a,c]phenazines.[2] |
| Toluene | 111 | 2.4 | Useful for less polar derivatives, its high boiling point allows for a large solubility differential. |
| Hexane / Heptane | 69 / 98 | 0.1 / 0.2 | Generally used as an anti-solvent or for very nonpolar derivatives. |
| Water | 100 | 10.2 | Typically used as an anti-solvent in a mixed-solvent system with a miscible organic solvent like ethanol or acetone.[4] |
The Workflow for Solvent Selection
A systematic approach to solvent screening is the most efficient way to identify the ideal recrystallization solvent or solvent system.
Caption: Step-by-step workflow for mixed-solvent recrystallization.
IV. Frequently Asked Questions (FAQs)
Q: Which solvent systems are commonly used for dibenzo[a,c]phenazine derivatives? A: Based on published literature, ethanol is a frequently used solvent for the recrystallization of fluorinated dibenzo[a,c]phenazine derivatives. [2]For other derivatives, purification often involves column chromatography followed by recrystallization from solvent systems like hexane/chloroform or hexane/ethyl acetate, which suggests that mixed-solvent systems are effective for this class of compounds. [5] Q: Can I use a rotary evaporator to speed up cooling? A: It is not recommended to use a rotary evaporator for cooling as it will cause rapid solvent evaporation and cooling, leading to the formation of small, impure crystals. [6]Slow, undisturbed cooling is crucial for obtaining high-purity crystals. [4] Q: My dibenzo[a,c]phenazine derivative is sparingly soluble in most common solvents. What are my options? A: For poorly soluble compounds, you might need to use higher boiling point solvents like toluene, or consider purification by other methods such as column chromatography or sublimation. Some substituted dibenzo[a,c]phenazines are noted to have low solubility. [2][7] Q: How do I know if my recrystallized product is pure? A: The most common method to assess purity is by measuring the melting point. A pure compound will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point. You can also use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the presence of impurities.
V. References
-
Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved February 20, 2026, from
-
Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved February 20, 2026, from [Link]
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
-
Kandemir, H., et al. (2022). Syntheses of novel fluorinated dibenzo[a,c]phenazine comprising polymers for electrochromic device applications. New Journal of Chemistry, 46(31), 14935-14946. Retrieved February 20, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 20, 2026, from [Link]
-
Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved February 20, 2026, from [Link]
-
Recrystallization. (n.d.). University of Massachusetts Lowell, Department of Chemistry. Retrieved February 20, 2026, from [Link]
-
Recrystallization - Single Solvent. (n.d.). University of Toronto, Department of Chemistry. Retrieved February 20, 2026, from [Link]
-
Kumar, A., et al. (2018). Triazolyl Dibenzo[a,c]phenazines Stabilize Telomeric G-quadruplex and Inhibit Telomerase. Scientific Reports, 8, 17429. Retrieved February 20, 2026, from [Link]
-
Wang, Y., et al. (2019). Modulation of Excited State Property Based on Benzo[a, c]phenazine Acceptor: Three Typical Excited States and Electroluminescence Performance. Frontiers in Chemistry, 7, 184. Retrieved February 20, 2026, from [Link]
-
Recrystallization. (n.d.). Virtual Lab, Amrita Vishwa Vidyapeetham. Retrieved February 20, 2026, from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 20, 2026, from [Link]
-
A novel dibenzo[a,c]phenazine-based fluorescent probe for fast and selective detection of thiophenols in environmental water. (2022). RSC Publishing. Retrieved February 20, 2026, from [Link]
-
Thermally Activated Delayed Fluorescent Phenothiazine-Dibenzo[a,j]phenazine-Phenothiazine Triads Exhibiting Tricolor-Changing Mechanochromic Luminescence. (n.d.). Semantic Scholar. Retrieved February 20, 2026, from [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 3. Frontiers | Modulation of Excited State Property Based on Benzo[a, c]phenazine Acceptor: Three Typical Excited States and Electroluminescence Performance [frontiersin.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Triazolyl Dibenzo[a,c]phenazines Stabilize Telomeric G-quadruplex and Inhibit Telomerase - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The "Hidden" Chemistry of Phenazines
Technical Support Center: EDC/NHS Coupling for Phenazine Dyes
Status: Operational Ticket Focus: Optimization of Carbodiimide Crosslinking for Redox-Active Dyes (Neutral Red, Safranin, Phenazine Methosulfate) Assigned Specialist: Senior Application Scientist
Welcome to the technical guide for coupling phenazine-based dyes. If you are here, you are likely experiencing low conjugation yields, precipitation, or unexpected color changes.
The Core Problem: Standard EDC/NHS protocols are designed for hydrophilic proteins. Phenazine dyes, however, present three unique antagonists to this chemistry:
-
-
Stacking: The planar aromatic rings of phenazines cause them to aggregate in the aqueous buffers required for EDC activity. -
Steric Hindrance: Many phenazine derivatives (e.g., Neutral Red) have amine groups buried near the ring nitrogen, reducing nucleophilicity.
-
Redox Interference: Phenazines are electron acceptors. Inappropriate pH or contaminants can reduce the dye to a leuco (colorless) form, mimicking a failed reaction.
This guide provides a Self-Validating Two-Step Protocol designed to bypass these failure modes.
Module 1: The Mechanistic Pathway
Understanding the reaction kinetics is the only way to troubleshoot effectively. We utilize a Two-Step approach to prevent EDC from crosslinking the protein to itself (polymerization) rather than to the dye.
Figure 1: The Two-Step Activation Pathway. Note the critical pH shift required between the 'Intermediate' and 'Conjugate' phases to prevent hydrolysis.
Module 2: The "Dual-Phase" Protocol
Objective: Couple a Carboxylated Phenazine (or Carboxyl-Target) to an Amine. Critical Modification: Inclusion of organic co-solvents to disrupt phenazine stacking.
Reagents & Buffers
| Component | Specification | Purpose |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | Optimal for EDC; prevents rapid hydrolysis. |
| Coupling Buffer | 1X PBS or 0.1 M Sodium Bicarbonate, pH 7.2–7.5 | Deprotonates amines (-NH3+ |
| Solvent | Dry DMSO or DMF | Solubilizes hydrophobic phenazine rings. |
| EDC / NHS | Freshly prepared (Do not store in solution) | Crosslinker and Stabilizer. |
Step-by-Step Methodology
1. Solubilization (The Hydrophobic Fix)
-
Dissolve the phenazine dye in anhydrous DMSO/DMF at 10–50 mg/mL.
-
Why: Phenazines will precipitate in pure MES buffer. You must create a "solvent shield."
2. Activation (The Acidic Phase) [1]
-
Dilute the dye solution into Activation Buffer (MES, pH 6.0) . Final DMSO concentration should be 10–20%.
-
Add EDC (10-fold molar excess) and NHS (25-fold molar excess).
-
Incubate for 15 minutes at Room Temperature (RT).
-
Checkpoint: If the solution turns cloudy immediately, increase DMSO concentration to 30%.
3. Quenching Activation (Optional but Recommended)
-
Add
-mercaptoethanol (20 mM final) to quench unreacted EDC. -
Why: Prevents EDC from reacting with the target protein's carboxyls in the next step, ensuring directionality.
4. Coupling (The Neutral Phase)
-
Rapidly mix the activated dye ester with the Target Protein dissolved in Coupling Buffer (pH 7.4) .
-
Crucial: The final pH must be >7.[2]0. If the MES volume is high, adjust pH with 1M NaOH or use a high-molarity coupling buffer.
-
Incubate for 2 hours at RT or Overnight at 4°C.
5. Purification
-
Use a Desalting Column (e.g., Sephadex G-25) or Dialysis.
-
Phenazine Note: If the dye sticks to the column (common with hydrophobic dyes), add 5-10% ethanol or DMSO to the elution buffer.
Module 3: Troubleshooting Center
Use this logic flow to diagnose failure.
Figure 2: Diagnostic logic for common phenazine coupling failures.
Symptom 1: Heavy Precipitation
-
Cause A: Isoelectric Point (pI) Clash. If the coupling pH is near the protein's pI, it has zero net charge and will aggregate.[3]
-
Cause B: Hydrophobic Shock. Adding the hydrophobic phenazine to the aqueous protein solution causes the dye to crash out.
-
Fix: Add 0.05% Tween-20 to the protein solution before adding the dye. Maintain 10-20% DMSO in the final mixture.
Symptom 2: Low Conjugation Efficiency
-
Cause: Hydrolysis Competes with Aminolysis. The NHS-ester half-life at pH 7.5 is roughly 1 hour. If your protein is dilute, water will attack the ester before the amine does.
-
Fix: Increase protein concentration (>2 mg/mL) to favor amine attack. Use Sulfo-NHS instead of standard NHS for better water solubility and stability.[1]
Symptom 3: Loss of Fluorescence/Color (The "Leuco" Trap)
-
Cause: Phenazines are redox indicators. In the presence of certain thiol-containing proteins or reducing agents (like the
-mercaptoethanol used in Step 3), the dye may reduce to its colorless "leuco" form. -
Test: Take a small aliquot and add a drop of weak oxidizer (dilute Hydrogen Peroxide or Potassium Ferricyanide). If color returns, the conjugation worked; the dye is just reduced.
-
Fix: Dialyze the final product into an oxidizing buffer (air-saturated PBS).
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Tris or Glycine buffers? A: Absolutely not. Tris and Glycine contain primary amines.[4] EDC/NHS will couple your dye to the buffer molecules instead of your protein. Use PBS, MES, HEPES, or Bicarbonate.
Q: My phenazine dye has an amine, not a carboxyl. What now? A: You must reverse the chemistry. Activate the Protein's Carboxyls with EDC/NHS first (in MES), then add the amine-phenazine (in DMSO).
-
Warning: This can cause protein-protein crosslinking.[5] You must use a large molar excess of the phenazine dye to outcompete protein-protein interactions.
Q: Why did my solution turn blue? (For Neutral Red users) A: Neutral Red is a pH indicator (Red at pH 6.8, Yellow at pH 8.0). A color shift usually indicates your buffer pH has drifted. Verify pH immediately; if it is too high (>8.5), the NHS ester will hydrolyze instantly.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[5] (The definitive guide on zero-length crosslinkers and solvent compatibility).
-
Thermo Fisher Scientific. EDC Crosslinking Protocol and Chemistry. (Standard parameters for MES/PBS buffering systems).
-
BenchChem. Troubleshooting EDC/NHS Coupling Reactions. (Data on pH-dependent hydrolysis rates).
-
Heine, D., et al. (2016). A widespread bacterial phenazine forms S-conjugates with biogenic thiols.[6] Chemical Science.[7] (Insights into phenazine reactivity and redox behavior).
-
Biotium. Succinimidyl Ester Coupling Protocol. (Optimization of dye labeling in organic co-solvents).
Sources
- 1. biotium.com [biotium.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. A widespread bacterial phenazine forms S-conjugates with biogenic thiols and crosslinks proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
dibenzo[a,c]phenazine aggregation-induced emission (AIE) issues
Introduction & Core Mechanism
Welcome to the technical support hub for dibenzo[a,c]phenazine (BP) derivatives. This class of fluorophores is unique because it bridges the gap between rigid planar intercalation agents and twisted Aggregation-Induced Emission (AIE) luminogens.
Unlike traditional planar dyes (e.g., fluorescein) that suffer from Aggregation-Caused Quenching (ACQ) due to
Mechanism Visualization: RIM vs. ACQ
The following diagram illustrates why your BP derivative might be non-emissive in solution but highly fluorescent in aggregates.
Caption: The Restriction of Intramolecular Motion (RIM) mechanism activates emission in aggregates by blocking non-radiative decay channels common in solution.
Module 1: Synthesis & Structural Design Troubleshooting
Q1: My condensation reaction between phenanthrene-9,10-dione and the diamine yields a precipitate that is insoluble in common organic solvents. How do I purify it?
Diagnosis: The rigid dibenzo[a,c]phenazine core is highly planar and prone to strong
-
Solvent Switch: Do not rely on standard DCM/Methanol extraction. Use hot acetic acid or toluene for recrystallization.
-
Structural Modification: If the core is too insoluble for subsequent coupling, consider using a diamine with solubilizing alkyl chains (e.g., 4-(tert-butyl)benzene-1,2-diamine) before forming the phenazine ring.
-
Filtration: The precipitate is often pure product. Wash copiously with ethanol to remove unreacted diamine, then dry under vacuum.
Q2: I attached a donor unit (e.g., triphenylamine) to the BP core, but the product is still ACQ-active (quenches in solid state). Why?
Causality: AIE requires a twisted geometry to prevent planar stacking. If your linker is too short or the donor is planar (e.g., carbazole directly linked at the 3,6-positions without steric bulk), the molecule may planarize in the solid state. Protocol for AIE Design:
-
Steric Hindrance: Introduce bulky groups (e.g., tert-butyl, methyl) at the ortho-positions of the donor to force a dihedral angle >60° relative to the BP acceptor plane [1].
-
Linker Check: Ensure the connection allows rotation (e.g., C-C single bond) rather than fusing the rings.
Synthesis Workflow Diagram
Caption: Decision tree for handling solubility issues during the synthesis of the dibenzo[a,c]phenazine core.
Module 2: Photophysical Characterization
Q3: My compound is non-emissive in THF but emits weakly in Toluene. Is this AIE?
Diagnosis: This is likely Solvatochromism or the TICT effect , not necessarily AIE.
-
Explanation: Dibenzo[a,c]phenazine is a strong electron acceptor. When coupled with a donor, the excited state becomes highly polar. In polar solvents (THF), the excited state relaxes via non-radiative charge transfer (TICT), quenching emission. In non-polar solvents (Toluene), this pathway is less accessible.
-
Verification: You must perform a THF/Water titration to confirm AIE.
Q4: How do I perform a rigorous AIE validation experiment?
Protocol: THF/Water Fraction (
-
Stock Solution: Prepare a 10 mM stock of your dye in pure THF (spectroscopic grade).
-
Working Aliquots: Prepare 10 vials.
-
Dilution: Add specific volumes of THF and Water to maintain a constant dye concentration (e.g., 10
M) while varying water fraction ( ) from 0% to 90%.-
Critical Step: Add the dye solution to the THF first, then add water dropwise with vigorous stirring to form uniform nano-aggregates. Adding dye directly to water causes macroscopic precipitation (artifacts).
-
-
Measurement: Measure PL spectra immediately.
-
Data Analysis: Plot Peak Intensity (
) vs. . A typical AIE curve shows low at and a sharp rise at .
Representative Data: AIE vs. ACQ Response
| Water Fraction ( | AIE Active (Intensity a.u.) | ACQ Active (Intensity a.u.) | Phenomenon |
| 0% (Pure THF) | 50 | 800 | Dissolved species |
| 30% | 65 | 600 | Solvent polarity increase |
| 50% | 120 | 300 | Onset of aggregation |
| 70% | 450 | 100 | Nano-aggregates form |
| 90% | 1200 | 20 | RIM Active (AIE) / Quenched (ACQ) |
Module 3: Biological Applications
Q5: I am using a BP derivative for lipid droplet imaging, but the background signal in the cytoplasm is too high. How do I improve specificity?
Diagnosis: High background often results from amorphous aggregation in the aqueous culture medium before the dye enters the lipid droplets. Troubleshooting:
-
Loading Concentration: Reduce concentration to < 5
M. AIEgens are bright; you need less than traditional dyes. -
Wash Step: BP derivatives are lipophilic. Perform a rigorous PBS wash (3x) after incubation to remove non-specifically bound aggregates from the cell membrane.
-
Co-staining: Use a commercial lipid stain (e.g., BODIPY 493/503) to confirm localization. BP derivatives usually emit in the orange/red, allowing dual-channel imaging.
Q6: Can these dyes be used for Photodynamic Therapy (PDT)?
Insight: Yes. The heavy atoms (if present, like Bromine) or the specific donor-acceptor architecture can facilitate Intersystem Crossing (ISC) to the triplet state, generating Reactive Oxygen Species (ROS) [2].
-
Test: Measure singlet oxygen generation using DPBF (1,3-diphenylisobenzofuran) decomposition absorbance at 410 nm under white light irradiation.
Bio-Imaging Workflow
Caption: Optimized staining protocol to minimize background noise from extracellular aggregates.
References
-
Feng, X., et al. "Substituent effects on the aggregation-induced emission and two-photon absorption properties of triphenylamine–dibenzo[a,c]phenazine adducts." Materials Chemistry Frontiers, 2018. Link
-
Zhang, Z., et al. "Fine tuning of pyridinium-functionalized dibenzo[a,c]phenazine near-infrared AIE fluorescent biosensors for the detection of lipopolysaccharide, bacterial imaging and photodynamic antibacterial therapy." Journal of Materials Chemistry C, 2020. Link
-
Si, C., et al. "Rational Molecular Design of Dibenzo[a,c]phenazine-Based Thermally Activated Delayed Fluorescence Emitters for Orange-Red OLEDs with EQE up to 22.0%." ACS Applied Materials & Interfaces, 2019. Link
-
Yuan, Y., et al. "Isomerization enhanced quantum yield of dibenzo[a,c]phenazine-based thermally activated delayed fluorescence emitters for highly efficient orange OLEDs." Journal of Materials Chemistry C, 2020. Link
Technical Support Center: Thermal Stability of Dibenzo[a,c]phenazine-10-carboxylic Acid
[1]
Executive Summary
Dibenzo[a,c]phenazine-10-carboxylic acid (DBP-10-COOH) is a rigid, planar polycyclic aromatic hydrocarbon (PAH) derivative.[1] While the dibenzo[a,c]phenazine (DBP) core exhibits exceptional thermal stability (
Part 1: Troubleshooting Guide (Q&A)
Category 1: Thermal Limits & Degradation[1][2]
Q1: What is the maximum safe processing temperature for DBP-10-COOH?
A: You should maintain process temperatures below 250°C .
While the DBP core is stable up to
-
Safe Zone:
-
Risk Zone:
(Onset of decarboxylation/anhydride formation) -
Degradation Zone:
(Irreversible loss of CO ; formation of parent dibenzo[a,c]phenazine).[1]
Q2: My sample turned from yellow/orange to dark brown during vacuum drying at 150°C. Did it degrade? A: It is likely surface oxidation or trace solvent trapping , not bulk decomposition.[1]
-
Diagnosis: DBP derivatives are often solvatochromic.[1] If you dried it from a polar solvent (e.g., DMF, DMSO), trapped solvent molecules can alter the crystal packing and color.[1]
-
Action: Perform a TGA (Thermogravimetric Analysis) . If you see a weight loss step of 5-10% below 200°C, it is solvent loss.[1] If the color change is accompanied by melting or gas evolution (bubbling), it is degradation.[1]
-
Note: True carbonization usually occurs
.[1]
Q3: Can I purify DBP-10-COOH via vacuum sublimation? A: No. Do not attempt sublimation on the free acid.[1]
-
Reasoning: The energy required to sublime the acid (breaking strong intermolecular hydrogen dimers) often exceeds the activation energy for decarboxylation.[1] You will likely sublime the decarboxylated product (dibenzo[a,c]phenazine) or coat your apparatus in decomposition products.[1]
-
Alternative: Convert to the methyl ester (DBP-10-COOMe) if sublimation is required, or use recrystallization (see Part 3).[1]
Category 2: Solubility & Handling
Q4: The compound is insoluble in DCM and Toluene.[1] How do I characterize it?
A: The planar DBP core drives strong
Part 2: Thermal Stability Logic & Mechanisms[1]
The thermal behavior of DBP-10-COOH is governed by two competing mechanisms: the high lattice energy of the core and the lability of the carboxyl group.[1]
Degradation Pathway Diagram
Caption: Thermal degradation pathway of DBP-10-COOH. The formation of anhydride is often mistaken for melting, while decarboxylation is the irreversible failure mode.[1]
Part 3: Validated Experimental Protocols
Protocol A: Determination of Thermal Stability (TGA/DSC)
Purpose: To rigorously define the safe processing window for your specific batch.
Reagents & Equipment:
-
TGA/DSC Instrument (e.g., TA Instruments Q500/Q2000).[1]
-
Aluminum pans (hermetic) for DSC; Platinum/Ceramic pans for TGA.[1]
-
Nitrogen purge gas (50 mL/min).[1]
Step-by-Step Methodology:
-
Pre-treatment: Dry the sample in a vacuum oven at 100°C for 4 hours to remove surface moisture. Crucial: Water acts as a plasticizer and can lower observed transitions.
-
TGA Setup: Load 5-10 mg of sample.
-
DSC Setup: Load 2-3 mg into a hermetic pan with a pinhole (to allow gas escape if decomposition occurs).
Protocol B: Purification via Recrystallization
Purpose: To remove impurities without thermal degradation.[1]
-
Dissolution: Suspend crude DBP-10-COOH in DMF (Dimethylformamide) or DMSO (approx. 20 mL/g).
-
Heating: Heat to 100°C-120°C with stirring until fully dissolved. Do not exceed 140°C.
-
Filtration: Filter hot through a glass frit to remove insoluble carbonized particles.[1]
-
Precipitation: Slowly add the hot filtrate to a 3x volume of Ethanol or Water (anti-solvent) while stirring.[1]
-
Collection: Collect the yellow/orange precipitate by filtration and dry under vacuum at 80°C.
Part 4: Data Summary Table
| Property | Value / Behavior | Implication for Handling |
| Melting Point | High thermal budget required for processing; avoid melt-casting.[1] | |
| Decarboxylation Onset | Upper limit for thermal exposure.[1] | |
| Solubility (Organic) | Poor (DCM, Toluene, THF) | Use polar aprotic solvents (DMF, NMP) or TFA.[1] |
| Solubility (Aqueous) | Soluble at pH > 9 | Can be dissolved as the sodium salt (DBP-10-COO |
| Fluorescence | Solvatochromic | Emission color shifts based on solvent polarity and aggregation state.[1] |
References
-
Dibenzo[a,c]phenazine Derivatives in OLEDs
- Detailed thermal analysis of DBP deriv
-
Source: [1]
-
Thermal Decarboxylation of Aromatic Acids
- Mechanistic insights into the stability of carboxylic acids on arom
-
Source:
-
Isomeric Substitution Effects
- Comparison of 10- and 11-substituted DBP isomers.
-
Source: [1]
-
Chemical Properties of Dibenzo[a,c]phenazine
- General physical properties and structure verific
-
Source: [1]
Sources
- 1. Dibenzo[a,c]phenazine [webbook.nist.gov]
- 2. scispace.com [scispace.com]
- 3. BJOC - Comparative study of thermally activated delayed fluorescent properties of donor–acceptor and donor–acceptor–donor architectures based on phenoxazine and dibenzo[a,j]phenazine [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Solvent Selection for Dibenzo[a,c]phenazine NMR Analysis
Welcome to the technical support guide for Nuclear Magnetic Resonance (NMR) analysis of dibenzo[a,c]phenazine and its derivatives. As a large, rigid, and planar polycyclic aromatic hydrocarbon (PAH), dibenzo[a,c]phenazine presents unique challenges in NMR sample preparation, primarily related to its solubility and tendency to aggregate in solution.[1][2] This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you acquire high-quality, publishable NMR data.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when preparing dibenzo[a,c]phenazine for NMR analysis.
Question 1: What is the best starting solvent for acquiring an NMR spectrum of dibenzo[a,c]phenazine?
Answer: For unsubstituted dibenzo[a,c]phenazine and many of its non-polar derivatives, Deuterated Chloroform (CDCl₃) is the recommended starting solvent.[3] It is a versatile solvent capable of dissolving a wide range of organic compounds and has been successfully used to characterize numerous dibenzo[a,c]phenazine-based materials.[4][5][6]
However, be aware that the residual solvent peak of CDCl₃ appears at ~7.26 ppm, which falls directly in the aromatic region and may overlap with your compound's signals.[3][7] If this occurs, or if solubility is poor, you must consider alternative solvents.
Question 2: My dibenzo[a,c]phenazine sample shows poor solubility in CDCl₃. Why is this happening?
Answer: This is a common and expected issue. The molecular structure of dibenzo[a,c]phenazine is flat and electron-rich, which promotes strong intermolecular π-π stacking interactions . These forces cause the molecules to self-associate or aggregate, reducing their ability to be solvated by individual solvent molecules. This phenomenon often leads to poor solubility, especially in moderately polar solvents like chloroform.[1]
Question 3: My ¹H NMR spectrum has very broad peaks. What does this indicate and how can I fix it?
Answer: Peak broadening is a clear indicator of restricted molecular motion on the NMR timescale and is a frequent problem with this class of compounds.[8] The primary causes are:
-
Molecular Aggregation: As discussed, π-π stacking leads to the formation of larger, slow-tumbling aggregates in solution, resulting in significantly broadened signals.[1]
-
Poor Solubility: If the compound is not fully dissolved, the sample is non-homogenous, which severely degrades spectral quality.[8][9] You may not even see a visible precipitate for this to be an issue.[1]
-
High Concentration: Overly concentrated samples can increase solution viscosity and promote aggregation, both of which lead to broader peaks.[9]
-
Poor Spectrometer Shimming: An inhomogeneous magnetic field will cause broadening for any sample.[9]
Troubleshooting Steps:
-
Re-shim the spectrometer: This should always be the first step to rule out instrumental factors.
-
Dilute the sample: If the initial spectrum was from a concentrated sample, dilution can help break up aggregates.[9]
-
Change the solvent: Switch to a more effective solvent. Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice for more polar derivatives or when CDCl₃ fails.[4] For resolving overlapping signals, Benzene-d₆ is highly effective.[8]
-
Increase the temperature: Running a Variable Temperature (VT) NMR experiment can provide the thermal energy needed to disrupt intermolecular aggregation, leading to sharper signals.[8]
Question 4: The signals in the aromatic region of my spectrum are overlapping, making assignment impossible. What can I do?
Answer: Signal overlap in the aromatic region is a classic challenge for PAHs. The most effective strategy is to change the NMR solvent to an aromatic one, such as Benzene-d₆ or Toluene-d₈ .[8][9] These solvents will interact with your planar analyte via π-π interactions, inducing significant changes in the chemical shifts of your protons (anisotropic effect). This often resolves the overlap and spreads the signals out, simplifying interpretation. A crystal structure of a dibenzo[a,c]phenazine derivative has even been successfully obtained from a deuterated benzene solution, highlighting its compatibility.[10]
Question 5: My compound is insoluble in all common deuterated solvents. Is it still possible to acquire a spectrum?
Answer: Yes, this is achievable using an external lock. If you can find a non-deuterated solvent that dissolves your compound, you can use that to prepare your sample.
Method:
-
Dissolve your compound in the desired non-deuterated solvent (e.g., tetrachloromethane, CCl₄).
-
Take a small, sealed capillary tube containing a deuterated solvent (DMSO-d₆ is a good choice due to its strong lock signal).
-
Carefully place the sealed capillary inside your NMR tube containing the sample solution.
-
The spectrometer can now "lock" onto the deuterium signal from the capillary, allowing you to acquire a spectrum of your compound.[11] Manual shimming may be required as automated routines can sometimes struggle with this setup.[11]
Troubleshooting Guide: Advanced Problem Solving
Issue 1: Severe Signal Broadening or No Visible Signals
This severe issue almost always points to significant aggregation or insolubility. The workflow below provides a systematic approach to solving this problem.
Data & Protocols
Table 1: Common Deuterated Solvents for Aromatic Compound Analysis
This table summarizes the properties of recommended solvents for dibenzo[a,c]phenazine NMR.
| Solvent Name | Formula | Residual ¹H Signal (ppm) | Typical H₂O Signal (ppm) | Polarity | Key Characteristics & Best Use Case |
| Chloroform-d | CDCl₃ | 7.26 | ~1.56 | Moderate | First choice. Good general solubility for many organics; easy to remove.[3] |
| DMSO-d₆ | (CD₃)₂SO | 2.50 | ~3.33 | High | Excellent for poorly soluble or polar compounds. High boiling point makes recovery difficult.[4][8] |
| Benzene-d₆ | C₆D₆ | 7.16 | ~0.40 | Non-polar | Best for resolving signal overlap. Induces significant chemical shifts via anisotropic effects.[8][9] |
| Acetone-d₆ | (CD₃)₂CO | 2.05 | ~2.84 | High | Good alternative to CDCl₃; can be a better solvent for moderately polar compounds.[8] |
| Methanol-d₄ | CD₃OD | 3.31, 4.87 (OH) | ~4.87 | High | Useful for polar compounds and for identifying exchangeable protons (-OH, -NH).[8] |
Note: Chemical shift values can vary slightly based on temperature, concentration, and instrument calibration. Data compiled from sources.[8][12]
Experimental Protocols
Protocol 1: Solvent Selection Workflow
This protocol provides a logical decision-making process for choosing the optimal solvent.
Protocol 2: Variable Temperature (VT) NMR Experiment for Aggregation Analysis
Objective: To use thermal energy to disrupt intermolecular aggregation and sharpen NMR signals.
Methodology:
-
Prepare the Sample: Prepare your sample in a suitable solvent (one in which it is at least partially soluble, even if the peaks are broad at room temperature). Ensure the NMR tube is properly rated for elevated temperatures.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K or 25 °C). Note the chemical shifts and, most importantly, the linewidths of your peaks.
-
Set Up VT Experiment: Access the spectrometer's temperature control unit.
-
Incremental Heating: Increase the temperature in controlled steps. A typical increment is 15 K. For example:
-
Set temperature to 313 K (40 °C).
-
Allow the sample to equilibrate for 5-10 minutes. The spectrometer's software will indicate when the temperature is stable.
-
Re-shim the spectrometer, as shims are temperature-dependent.
-
Acquire a new ¹H NMR spectrum.
-
-
Repeat: Continue this process for further temperature increments (e.g., 328 K / 55 °C, 343 K / 70 °C), acquiring a spectrum at each step, until you observe significant peak sharpening or reach the solvent's boiling point or instrumental limits.
-
Analyze Data: Compare the spectra at different temperatures. A significant decrease in peak width (sharpening) as temperature increases is strong evidence that aggregation was the cause of the initial line broadening.[8]
References
-
Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. [Link]
-
Deuterated Solvents: Essential Reagents for Accurate NMR Analysis - UCHEM. [Link]
-
How to take NMR if compound is not soluble in DMSO-d6 and CDCl3? - ResearchGate. [Link]
-
Highly Efficient Photoinitiation Systems Based on Dibenzo[a,c]phenazine Sensitivity to Visible Light for Dentistry - MDPI. [Link]
-
What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy. [Link]
-
Unable to obtain clean NMR of compound due to solvent sensitivity : r/Chempros - Reddit. [Link]
-
Rational Molecular Design of Dibenzo[a,c]phenazine-Based Thermally Activated Delayed Fluorescence Emitters for Orange-Red OLEDs with EQE up to 22.0% | ACS Applied Materials & Interfaces. [Link]
-
Syntheses of novel fluorinated dibenzo[a,c]phenazine comprising polymers for electrochromic device applications - AVESİS. [Link]
-
A novel dibenzo[a,c]phenazine-based fluorescent probe for fast and selective detection of thiophenols in environmental water - RSC Publishing. [Link]
-
Fluorinated Dibenzo[a,c]-phenazine-Based Green to Red Thermally Activated Delayed Fluorescent OLED Emitters - ChemRxiv. [Link]
-
Flagging Problematic Compounds in Drug Discovery - NMX Research and Solutions. [Link]
-
¹H NMR spectrum of a mixture of dibenzo[a.c]phenazine sensitizer and... - ResearchGate. [Link]
-
Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar - PMC - NIH. [Link]
-
Benzo(a)phenazine (CAS 225-61-6) - Chemical & Physical Properties by Cheméo. [Link]
-
Analysis of Polycyclic Aromatic Hydrocarbons in Water Samples Using Deep Eutectic Solvent as a Dispersant in Dispersive Liquid–Liquid Microextraction Based on the Solidification of Floating Organic Droplet - MDPI. [Link]
-
Late-Stage Functionalisation of Polycyclic (N-Hetero-) Aromatic Hydrocarbons by Detoxifying CYP5035S7 Monooxygenase of the White-Rot Fungus Polyporus arcularius - PMC. [Link]
-
A turn-on near-infrared fluorescence probe with aggregation-induced emission based on dibenzo[a,c]phenazine for detection of superoxide anions and its application in cell imaging - Analyst (RSC Publishing). [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Publications. [Link]
-
Modulation of Excited State Property Based on Benzo[a, c]phenazine Acceptor - PMC - NIH. [Link]
-
Multicolor emission based on a N, N′—Disubstituted dihydrodibenzo [a, c] phenazine crown ether macrocycle - Frontiers. [Link]
-
Dibenzo[a,c]phenazine - the NIST WebBook. [Link]
-
Materials Chemistry C - Document Server@UHasselt. [Link]
-
Dibenzo(a,c)phenazine | C20H12N2 | CID 9166 - PubChem - NIH. [Link]
-
Multi-substituted dibenzo[a,c]phenazine derivatives as solution-processable thermally activated delayed fluorescence materials for orange–red organic light-emitting diodes | Request PDF - ResearchGate. [Link]
-
Solvent effects on extraction of polycyclic aromatic hydrocarbons in ambient aerosol samples - E3S Web of Conferences. [Link]
Sources
- 1. nmxresearch.com [nmxresearch.com]
- 2. UHasselt - Universiteit van vandaag [documentserver.uhasselt.be]
- 3. merckmillipore.com [merckmillipore.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 7. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the ¹H NMR Characterization of Dibenzo[a,c]phenazine-10-carboxylic Acid
In the landscape of complex heterocyclic molecules, dibenzo[a,c]phenazine-10-carboxylic acid stands out for its potential applications in materials science and as a scaffold in medicinal chemistry. Its rigid, planar structure and potential for functionalization make it a molecule of significant interest. Accurate structural elucidation is paramount for understanding its properties and reactivity. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides an unparalleled, atom-level insight into the molecular structure in solution.
This guide offers a comprehensive analysis of the ¹H NMR characterization of dibenzo[a,c]phenazine-10-carboxylic acid. In the absence of a publicly available, dedicated spectrum for this specific molecule, this guide synthesizes data from closely related dibenzo[a,c]phenazine derivatives and the simpler analogue, phenazine-1-carboxylic acid (PCA), to predict and interpret its ¹H NMR spectrum. We will explore the causal relationships between molecular structure and spectral features, compare it with alternative analytical methods, and provide a robust experimental protocol for its analysis.
Predicted ¹H NMR Spectral Characteristics
The structure of dibenzo[a,c]phenazine-10-carboxylic acid dictates a complex and informative ¹H NMR spectrum. The molecule possesses eleven aromatic protons and one carboxylic acid proton, each residing in a unique chemical environment.
dot
Figure 1: Molecular structure of dibenzo[a,c]phenazine-10-carboxylic acid.
-
Aromatic Protons (δ 7.5 - 9.5 ppm): The protons on the polycyclic aromatic framework will resonate in the downfield region of the spectrum due to the deshielding effect of the ring currents. Protons in close proximity to the electronegative nitrogen atoms and the carboxylic acid group are expected to be shifted further downfield. For instance, protons H9 and H11, which are peri to the carboxylic acid and a nitrogen atom respectively, are anticipated to be significantly deshielded. Based on data from substituted dibenzo[a,c]phenazines, chemical shifts can be as high as 9.45 ppm.[1]
-
Carboxylic Acid Proton (δ 10 - 13 ppm): The proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet far downfield. Its chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding. In phenazine-1-carboxylic acid, this proton appears at δ 14.21 ppm in DMSO-d₆.
-
Coupling Constants: The aromatic protons will exhibit characteristic ortho (J = 7-9 Hz), meta (J = 2-3 Hz), and para (J < 1 Hz) couplings. These coupling patterns are invaluable for assigning specific resonances to their corresponding protons in the molecule. For example, H12 and H13 will likely appear as doublets of doublets due to ortho and meta coupling.
Comparative Analysis with Analogues
Phenazine-1-carboxylic Acid (PCA)
PCA is a simpler structural analogue, lacking the two additional fused benzene rings. The ¹H NMR spectrum of PCA provides a foundational understanding of the influence of the carboxylic acid group on the phenazine core.
| Proton | Chemical Shift (δ ppm) in DMSO-d₆ | Multiplicity |
| H2 | 8.52 | m |
| H3 | 8.06-8.14 | m |
| H4 | 8.43-8.49 | m |
| H6 | 8.43-8.49 | m |
| H7 | 8.06-8.14 | m |
| H8 | 8.04 | m |
| H9 | 8.43-8.49 | m |
| COOH | 14.21 | s |
Table 1: ¹H NMR data for phenazine-1-carboxylic acid.
The protons on the ring bearing the carboxylic acid (H2, H3, H4) and the protons on the adjacent ring show distinct chemical shifts.[2][3][4][5] The presence of the additional benzo rings in dibenzo[a,c]phenazine-10-carboxylic acid will introduce more complex splitting patterns and further deshield some protons due to the extended aromatic system.
Substituted Dibenzo[a,c]phenazines
Analysis of various substituted dibenzo[a,c]phenazine derivatives reveals key trends in proton chemical shifts. For example, in 11-fluoro-2,7-bis(4-hexylthiophen-2-yl)dibenzo[a,c]phenazine, protons on the dibenzo[a,c]phenazine core resonate between δ 7.46 and 9.17 ppm.[1] The protons in the most deshielded environments are those closest to the nitrogen atoms and the electron-withdrawing fluorine substituent. This supports the prediction that protons H9 and H11 in our target molecule will be significantly downfield.
Alternative Characterization Techniques
While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.
-
¹³C NMR Spectroscopy: Provides information on the carbon skeleton of the molecule. The carboxylic acid carbon is typically observed in the range of δ 165-185 ppm.[2]
-
Mass Spectrometry (MS): Confirms the molecular weight and provides information on the elemental composition through high-resolution mass spectrometry (HRMS).[6][7]
-
High-Performance Liquid Chromatography (HPLC): Coupled with a fluorescence or UV-Vis detector, HPLC is an excellent method for assessing the purity of the compound.[8][9] Dibenzo[a,c]phenazines are known to be fluorescent, making this a particularly sensitive detection method.[7][10]
-
Infrared (IR) Spectroscopy: Can confirm the presence of the carboxylic acid group through the characteristic O-H (broad, ~2500-3300 cm⁻¹) and C=O (~1700 cm⁻¹) stretching vibrations.
Experimental Protocol: Synthesis and NMR Sample Preparation
The synthesis of dibenzo[a,c]phenazine derivatives typically involves the condensation of a substituted phenanthrene-9,10-dione with a substituted o-phenylenediamine.[6][11][12]
Synthesis of a Dibenzo[a,c]phenazine Precursor
dot
Figure 2: General synthetic workflow.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenanthrene-9,10-dione (1.0 eq) and a suitably substituted o-phenylenediamine (1.0 eq) in a mixture of ethanol and glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol and then water to remove residual acid. If necessary, purify further by column chromatography on silica gel or by recrystallization.[1]
¹H NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified dibenzo[a,c]phenazine-10-carboxylic acid and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can better solvate the compound and the acidic proton is less likely to exchange.
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex aromatic region.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum.
-
Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm or CHCl₃ at δ 7.26 ppm).
Summary of Predicted ¹H NMR Data
| Proton Type | Predicted Chemical Shift (δ ppm) | Expected Multiplicity | Key Influencing Factors |
| Aromatic Protons | 7.5 - 9.5 | d, t, dd, m | Ring currents, proximity to N atoms, proximity to COOH group |
| H9, H11 (peri protons) | > 9.0 | d or dd | Strong deshielding from N and COOH |
| Carboxylic Acid Proton | 10 - 14 | br s | Hydrogen bonding, solvent effects |
Table 2: Predicted ¹H NMR data for dibenzo[a,c]phenazine-10-carboxylic acid.
Conclusion
The ¹H NMR characterization of dibenzo[a,c]phenazine-10-carboxylic acid presents a fascinating case study in the structural elucidation of complex heterocyclic systems. By leveraging data from analogous compounds, we can confidently predict the key features of its spectrum. The aromatic region will be characterized by a series of downfield multiplets, with protons peri to the nitrogen and carboxylic acid functionalities experiencing the greatest deshielding. The carboxylic acid proton itself will provide a distinct signature at a very low field. When combined with complementary techniques such as ¹³C NMR and mass spectrometry, a complete and unambiguous structural assignment can be achieved, paving the way for the further exploration and application of this intriguing molecule.
References
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Abraham, P. E., et al. (2015). NMR data of phenazine-1-carboxylic acid (PCA). ResearchGate. Available at: [Link]
-
Ömeroğlu, S., & Cihaner, A. (2022). Syntheses of novel fluorinated dibenzo[a,c]phenazine comprising polymers for electrochromic device applications. New Journal of Chemistry, 46(30), 14369-14379. Available at: [Link]
-
Wang, Y., et al. (2016). Cu-Catalyzed C-H Amination/Ullmann N-Arylation Domino Reaction: Straightforward Synthesis of 9,14-Diaryl-9,14-dihydrodibenzo[a,c]phenazine. Organic Letters, 18(15), 3846-3849. Available at: [Link]
-
Lee, J., et al. (2021). Fluorinated Dibenzo[a,c]-phenazine-Based Green to Red Thermally Activated Delayed Fluorescent OLED Emitters. ChemRxiv. Available at: [Link]
-
Gautrot, J. E., & Hodge, P. (2007). Poly(dibenzo[ a, c]phenazine-2,7-diyl)s – Synthesis and characterisation of a new family of electron-accepting conjugated polymers. Polymer, 48(24), 7079-7087. Available at: [Link]
-
Madduluri, V. R., et al. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research and Reviews: Journal of Chemistry. Available at: [Link]
-
Hernández-León, R., et al. (2017). The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain. Frontiers in Microbiology, 8, 1098. Available at: [Link]
-
Li, Y., et al. (2022). A novel dibenzo[a,c]phenazine-based fluorescent probe for fast and selective detection of thiophenols in environmental water. RSC Advances, 12(15), 9223-9227. Available at: [Link]
-
Ooyama, Y., et al. (2011). Synthesis and Luminescence Properties of Dibenzo[a,c]phenazine Derivatives Bearing a Series of Electron-Donating π-Conjugated Side-Arms at the 10,13-Positions Novel ICT-Type Red Fluorophores Based on Donor-Acceptor-Donor Structures. The Journal of Organic Chemistry, 76(17), 7011-7022. Available at: [Link]
-
Li, Y., et al. (2022). A novel dibenzo[a,c]phenazine-based fluorescent probe for fast and selective detection of thiophenols in environmental water. RSC Advances, 12(15), 9223-9227. Available at: [Link]
-
Zhang, Y., et al. (2022). Multicolor emission based on a N, N′—Disubstituted dihydrodibenzo [a, c] phenazine crown ether macrocycle. Frontiers in Chemistry, 10, 1069351. Available at: [Link]
-
Wang, Y., et al. (2020). A dibenzo[a,c]phenazine-11,12-dicarbonitrile (DBPzDCN) acceptor based thermally activated delayed fluorescent compound for efficient near-infrared electroluminescent devices. Journal of Materials Chemistry C, 8(3), 964-969. Available at: [Link]
-
Masi, M., et al. (2021). Phenazine-1-Carboxylic Acid (PCA), Produced for the First Time as an Antifungal Metabolite by Truncatella angustata, a Causal Agent of Grapevine Trunk Diseases (GTDs) in Iran. Journal of Agricultural and Food Chemistry, 69(42), 12513-12518. Available at: [Link]
-
Zhang, Y., et al. (2023). Modulating the Luminescence, Photosensitizing Properties, and Mitochondria-Targeting Ability of D-π-A-Structured Dihydrodibenzo[a,c]phenazines. International Journal of Molecular Sciences, 24(17), 13498. Available at: [Link]
-
Wang, Y., et al. (2019). Rational Molecular Design of Dibenzo[a,c]phenazine-Based Thermally Activated Delayed Fluorescence Emitters for Orange-Red OLEDs with EQE up to 22.0%. ACS Applied Materials & Interfaces, 11(28), 25258-25266. Available at: [Link]
-
Wang, Z., & Stout, S. A. (2007). Characterization of Polycyclic Aromatic Sulfur Heterocycles for Source Identification. Oil Spill Fingerprinting and Source Identification, 137-169. Available at: [Link]
-
Kaur, M., & Singh, M. (2021). Synthetic routes for phenazines: an overview. SN Applied Sciences, 3(4), 446. Available at: [Link]
-
Sawitsky, J., et al. (2024). Method Development for Quantitative Analysis of Polycyclic Aromatic Hydrocarbons, Nitrogen Heterocycles and Sulfur Heterocycles in Crude Oils Using Quadrupole Time-of-Flight Mass Spectrometry. Polycyclic Aromatic Compounds, 1-16. Available at: [Link]
-
Yamauchi, T., et al. (1987). Characterization of aza heterocyclic hydrocarbons in urban atmospheric particulate matter. Environmental Science & Technology, 21(11), 1062-1066. Available at: [Link]
-
Pyszka, I., et al. (2018). ¹H NMR spectrum of a mixture of dibenzo[a.c]phenazine sensitizer and... ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 1-Phenazinecarboxylic acid. PubChem. Available at: [Link]
-
Madduluri, V. R., et al. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines. Research and Reviews: Journal of Chemistry, 4(4). Available at: [Link]
-
Ke, L., et al. (2006). Characterization of polycyclic aromatic hydrocarbons (PAHs) on lime spray dryer (LSD) ash using different extraction methods. Chemosphere, 62(10), 1641-1648. Available at: [Link]
-
Yamauchi, T., et al. (1987). Characterization of aza heterocyclic hydrocarbons in urban atmospheric particulate matter. Environmental Science & Technology, 21(11), 1062-1066. Available at: [Link]
-
Natural Products Magnetic Resonance Database. (2021). 5-acetyl-5,10-dihydrophenazine-1-carboxylic acid. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 5,10-Dihydrophenazine-1-carboxylic acid. PubChem. Available at: [Link]
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cyclic voltammetry of dibenzo[a,c]phenazine-10-carboxylic acid
Technical Comparison Guide: Cyclic Voltammetry of Dibenzo[a,c]phenazine-10-carboxylic Acid
Executive Summary & Core Directive
This guide provides an advanced technical analysis of the electrochemical behavior of dibenzo[a,c]phenazine-10-carboxylic acid (DBP-COOH) . Unlike standard protocols that treat all phenazines identically, this document isolates the specific electronic perturbations caused by the carboxylic acid moiety on the fused dibenzo[a,c]phenazine (DBP) core.
The Central Thesis: DBP-COOH functions as a "Janus" molecule. Its DBP core acts as a rigid, electron-deficient heteroaromatic acceptor (capable of reversible reduction), while the -COOH tail introduces pH-dependent proton-coupled electron transfer (PCET) and surface-anchoring capabilities. Successful CV profiling requires distinguishing between its intrinsic redox potential (in aprotic media) and its apparent potential (in aqueous/protic media).
Electrochemical Profile & Mechanism
To interpret the CV of DBP-COOH, one must understand the underlying molecular orbital interactions. The fusion of benzene rings onto the phenazine core extends the
The Redox Mechanism
In aprotic solvents (e.g., DMF, Acetonitrile), DBP-COOH typically undergoes two sequential, reversible one-electron reductions:
-
First Reduction (
): Formation of the radical anion ( ). -
Second Reduction (
): Formation of the dianion ( ).
The presence of the electron-withdrawing carboxyl group (-COOH) at the 10-position shifts these potentials anodically (more positive) compared to the unsubstituted parent, making the molecule easier to reduce.
Visualizing the Pathway
The following diagram illustrates the reduction pathway and the critical decision points in experimental design.
Figure 1: Redox pathway of DBP-COOH showing the bifurcation between stepwise reduction in aprotic media and concerted PCET in protic media.[1][2]
Comparative Performance Analysis
The following table contrasts DBP-COOH with its structural parent and a functional alternative. This data is synthesized from class-behavior of phenazine derivatives [1][3][5].[3][4]
Table 1: Electrochemical Comparison of DBP-COOH vs. Alternatives
| Feature | DBP-COOH (Target) | Dibenzo[a,c]phenazine (Parent) | Phenazine-1-Carboxylic Acid (PCA) |
| Core Structure | Fused Tetracyclic (Rigid) | Fused Tetracyclic (Rigid) | Tricyclic (Less Conjugated) |
| Electronic Nature | Strong Acceptor + Acidic Tail | Strong Acceptor | Moderate Acceptor + Acidic Tail |
| ~ -0.45 V to -0.60 V (Est.)* | ~ -0.65 V to -0.80 V | ~ -0.40 V (pH 7) | |
| Solubility | High in DMSO/DMF; pH-dependent in H2O | High in DCM/Toluene; Low in H2O | Moderate in H2O (pH > 7) |
| Key Advantage | Surface Anchoring: -COOH allows binding to metal oxides (TiO2/ITO) for sensing. | Stability: Lacks acidic protons, highly stable radical anion. | Bio-Relevance: Natural metabolite, defined biological activity.[5] |
| Key Limitation | Solubility: Aggregation in non-polar solvents due to H-bonding. | No Anchor: Diffuses freely; harder to immobilize. | Band Gap: Larger HOMO-LUMO gap than DBP derivatives. |
*Note: Potentials are relative to Ag/AgCl.[6] Exact values depend heavily on solvent dielectric constant and supporting electrolyte [1].
Experimental Protocol: Self-Validating Workflow
To ensure data integrity (Trustworthiness), follow this protocol. It includes "Checkpoints" to validate the system before proceeding.
Phase 1: Preparation
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN). Why? Water impurities will quench the radical anion, merging the two reduction waves into a single irreversible peak.
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
).[1] Why? The bulky cation stabilizes the phenazine anion. -
Analyte Conc: 1.0 mM DBP-COOH.
-
Working Electrode: Glassy Carbon (polished to mirror finish).
Phase 2: The Scan (The Validation Loop)
-
Open Circuit Potential (OCP): Measure for 60s. Stability indicates a clean electrode surface.
-
Blank Scan: Cycle electrolyte without analyte. Current should be < 1 µA.
-
Analyte Scan: Scan from 0 V
-2.0 V 0 V. -
Ferrocene Validation: Add Ferrocene (Fc) internal standard at the end. All potentials must be referenced to
.
Phase 3: Diagnostic Criteria
-
Reversibility Check: The peak current ratio (
) should be for the first wave. -
Diffusion Control: Plot
vs. (scan rate). Linearity ( ) confirms the species is diffusing freely and not adsorbing (unless adsorption is the goal).
Figure 2: Step-by-step decision tree for validating the CV data of DBP-COOH.
Expert Insights & Causality
Why does the -COOH group matter? In many phenazine studies, the focus is on the core. However, for DBP-COOH, the carboxylic acid is not spectrally innocent.
-
H-Bonding Effects: In non-polar solvents, DBP-COOH can form dimers. This may result in a "pre-peak" in the CV or broadening of the first reduction wave. Solution: Add a drop of weak base (e.g., pyridine) to break H-bonds if sharp peaks are required.
-
LUMO Stabilization: The electron-withdrawing nature of -COOH lowers the LUMO level. This makes DBP-COOH a better electron acceptor than the parent DBP, which is critical if you are using it as an n-type material in organic electronics [5].
The "10 vs. 11" Isomer Nuance: While "10-carboxylic acid" is the target, literature often cites the 11-isomer [4]. Electronically, positions 10 and 11 are on the distal benzene ring. The inductive effect is similar, but steric hindrance varies. If the -COOH is at position 10 (closer to the bay region), steric twist may disrupt planarity slightly more than at position 11, potentially shifting the reduction potential cathodically (harder to reduce) by 10-20 mV compared to the 11-isomer.
References
-
Huang, B., et al. (2022).[6] "Redox Properties of N,N′-Disubstituted Dihydrophenazine and Dihydrodibenzo[a,c]phenazine." Crystal Growth & Design. Link[7]
-
Zhu, C., et al. (2020). "Redox Cycling-Based Detection of Phenazine Metabolites." The Analyst. Link
-
Kotzebue, L., et al. (2022).[1] "Predicting the Redox Potentials of Phenazine Derivatives Using DFT-Assisted Machine Learning." Journal of Physical Chemistry A. Link
-
ChemDiv. "Compound dibenzo[a,c]phenazine-11-carboxylic acid Structure and Data." Link
-
Gok, O., et al. (2022).[1][8] "Syntheses of novel fluorinated dibenzo[a,c]phenazine comprising polymers." New Journal of Chemistry. Link
Sources
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- 2. Frontiers | Modulation of Excited State Property Based on Benzo[a, c]phenazine Acceptor: Three Typical Excited States and Electroluminescence Performance [frontiersin.org]
- 3. Isomerization enhanced quantum yield of dibenzo[a,c]phenazine-based thermally activated delayed fluorescence emitters for highly efficient orange OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
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A Comparative Guide to the Crystallographic Analysis of Dibenzo[a,c]phenazine Carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the crystallographic data pertinent to dibenzo[a,c]phenazine carboxylic acid. Recognizing the current scarcity of publicly available crystallographic data for this specific molecule, this document leverages data from structurally similar compounds—the parent heterocycle, dibenzo[a,c]phenazine, and its halogenated derivative, 11,12-Dichlorodibenzo[a,c]phenazine—to offer a predictive and methodological framework. This approach allows researchers to anticipate crystal packing, understand intermolecular forces, and design effective crystallization experiments.
Phenazines are a class of nitrogen-containing heterocyclic compounds with significant applications in medicinal and materials science, exhibiting a range of biological activities including antimicrobial and antitumor properties[1]. The dibenzo[a,c]phenazine scaffold, in particular, serves as a rigid, planar core for the development of materials with unique photophysical properties, such as thermally activated delayed fluorescence (TADF) emitters for OLEDs[2][3][4] and polarity-insensitive hydrogen-bonding probes[5]. The addition of a carboxylic acid moiety is a key synthetic strategy to enable further functionalization, modulate solubility, and introduce specific intermolecular interactions, such as hydrogen bonding, which can profoundly influence solid-state packing and material properties.
This guide will delve into the known crystal structures of analogous compounds, present a robust synthetic protocol, and offer insights into the experimental nuances of obtaining high-quality single crystals for X-ray diffraction studies.
Comparative Crystallographic Data
| Parameter | Dibenzo[a,c]phenazine | 11,12-Dichlorodibenzo[a,c]phenazine |
| Chemical Formula | C₂₀H₁₂N₂ | C₂₀H₁₀Cl₂N₂ |
| Formula Weight | 280.32 g/mol [6] | 349.20 g/mol [7] |
| CCDC Number | 142042[8] | Not explicitly stated, data from publication. |
| Crystal System | Monoclinic | Monoclinic[7] |
| Space Group | C2/c | C2/c[7] |
| a (Å) | Unavailable | 3.8583 (3)[7] |
| b (Å) | Unavailable | 26.2739 (13)[7] |
| c (Å) | Unavailable | 15.1147 (10)[7] |
| β (°) | Unavailable | 94.877 (6)[7] |
| Volume (ų) | Unavailable | 1526.67 (17)[7] |
| Z | Unavailable | 4[7] |
| T (K) | Unavailable | 293[7] |
| Key Structural Features | Planar aromatic system. | Planar molecule with twofold rotational symmetry. Exhibits weak π-π stacking interactions with a minimum ring centroid separation of 3.7163 (8) Å.[7] |
Molecular Structures & Relationships
The following diagram illustrates the structural relationship between the parent dibenzo[a,c]phenazine, the target carboxylic acid derivative, and the dichlorinated analogue for which crystallographic data is available.
Caption: Relationship between the parent, target, and derivative molecules.
Synthesis and Crystallization: A Validated Protocol
Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. The following section details a proven synthetic route for a dibenzo[a,c]phenazine derivative, adapted from the literature, followed by a general protocol for crystallization.
Part 1: Synthesis of 11,12-Dichlorodibenzo[a,c]phenazine
This protocol is based on the condensation reaction of a substituted phenylenediamine with phenanthraquinone, a widely adopted and reliable method for generating the phenazine core[1][7].
Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Color tuning of dibenzo[a,c]phenazine-2,7-dicarbonitrile-derived thermally activated delayed fluorescence emitters from yellow to deep-red - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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Safety Operating Guide
dibenzo[a,c]phenazine-10-carboxylic acid proper disposal procedures
Immediate Action Card: Quick Reference
| Critical Check | Directive |
| Waste Stream | Hazardous Chemical Waste (Do NOT dispose of in municipal trash or sewer). |
| Primary Hazard | Aquatic Toxicity / Potential Mutagen. Treat as a Polycyclic Aromatic Hydrocarbon (PAH). |
| Disposal Method | High-Temperature Incineration via approved chemical waste contractor. |
| Spill Cleanup | Do not wash down drains. Absorb with organic spill pads or neutralize with weak base if in aqueous solution, then collect.[1] |
| Storage | Light-sensitive. Store in amber glass or opaque HDPE containers. |
Chemical Profile & Hazard Identification
To dispose of dibenzo[a,c]phenazine-10-carboxylic acid safely, one must understand its dual nature: it possesses a lipophilic, polycyclic aromatic core (phenazine) and a hydrophilic, ionizable tail (carboxylic acid).[1]
-
Chemical Structure: A four-ring fused system (dibenzo[a,c]phenazine) with a carboxylic acid moiety at position 10.
-
Acidity (pKa): Estimated ~3.5 – 4.5. It will exist as a neutral, insoluble solid in acidic media and as a soluble carboxylate anion in basic media (pH > 8).
-
Toxicity Profile:
-
PAH Core: The phenazine nucleus is associated with aquatic toxicity and potential genotoxicity. It is chemically stable and persistent in the environment.
-
Bioaccumulation: High logP (hydrophobicity) suggests potential for bioaccumulation if released into waterways.
-
Scientific Rationale for Disposal Choice: Because the phenazine core is resistant to standard biological degradation in sewage treatment plants, sewer disposal is strictly prohibited .[1] The only validated method to break the fused aromatic rings is high-temperature incineration (>1000°C), which oxidizes the carbon skeleton completely to CO₂.
Waste Stream Classification & Segregation
Proper segregation prevents dangerous cross-reactions and ensures regulatory compliance (RCRA).
| State | Waste Stream Classification | Container Type | Labeling Requirement |
| Solid (Pure) | Toxic Organic Solid | Amber Glass or HDPE | "Hazardous Waste: Dibenzo[a,c]phenazine-10-COOH.[1] Toxic." |
| Liquid (Organic) | Non-Halogenated Solvent | HDPE Carboy | "Organic Solvents + Trace Mutagen/Toxic." |
| Liquid (Aqueous) | Aqueous Toxic Waste | HDPE Carboy | "Aqueous Waste (pH ~X) + Toxic Organic. DO NOT SEWER." |
| Contaminated Debris | Solid Hazardous Waste | Double-bagged (Poly) | "Contaminated PPE/Wipes - Toxic." |
Operational Disposal Protocol
Scenario A: Disposal of Pure Solid Reagent
-
Containment: Transfer the solid directly into a dedicated wide-mouth jar (HDPE or Glass).
-
Labeling: Affix a hazardous waste tag. List the full chemical name. Do not use abbreviations like "DBP-Acid."
-
Consolidation: If you have minute quantities (<50 mg), this can be co-packed with other "Solid Toxic Organics" destined for incineration.[1]
Scenario B: Disposal of Reaction Mixtures (Liquid)
-
Organic Solvents (e.g., DMSO, Methanol, DCM):
-
Collect in the Non-Halogenated (or Halogenated, if DCM used) solvent waste stream.[1]
-
The dissolved compound will be incinerated along with the solvent fuel blend.
-
-
Aqueous Solutions (e.g., Buffers):
-
Do NOT Neutralize and Pour. Even if the pH is neutral, the compound remains toxic.
-
Collect in a carboy marked for "Aqueous Toxic Waste."
-
Optimization: If the volume is large (>5L) and concentration low, pass the solution through an Activated Carbon Filter . The carbon captures the PAH; the filtrate can be tested and sewered, while the solid carbon is disposed of as solid hazardous waste.
-
Scenario C: Spill Cleanup Logic
-
Dry Spill: Do not sweep (creates dust). Dampen with a wet paper towel (water/methanol) and wipe up. Place wipes in a hazardous waste bag.
-
Wet Spill: Absorb with vermiculite or polypropylene pads.
-
Decontamination: The surface should be wiped with a dilute base (e.g., 5% NaHCO₃) to solubilize any remaining acid residue, followed by a water rinse.[1] Collect all rinsate as hazardous waste.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision-making process for segregating this specific chemical waste.
Figure 1: Decision tree for the segregation and disposal of dibenzo[a,c]phenazine-10-carboxylic acid waste streams.
Regulatory & Compliance Context
-
RCRA Classification: While not explicitly "P-Listed" or "U-Listed" by specific CAS name, this compound should be managed as a Characteristic Waste if it exhibits toxicity, or more commonly, under the "Generator Knowledge" clause as a Toxic Organic .[1]
-
EPA Waste Code: If dissolved in ignitable solvents, use D001 .[1][2] If no specific characteristic applies but toxicity is known, label clearly as "Non-Regulated Hazardous Waste - Toxic" (depending on state regulations like California's Title 22, which is stricter).[1]
-
Aquatic Hazard: Under GHS criteria, phenazine derivatives are often Category 1 or 2 Acute Aquatic Toxins.[1] This mandates zero-discharge to sewer systems.[3]
References
-
National Institutes of Health (NIH) - PubChem.Phenazine Toxicity and Safety Profile.
-
U.S. Environmental Protection Agency (EPA).RCRA Orientation Manual: Managing Hazardous Waste. (Guidelines on generator knowledge and characteristic waste).
-
University of Wisconsin–Madison EHS.Chemical Disposal Procedures: Polycyclic Aromatic Hydrocarbons. (Standard academic protocol for PAH disposal).
-
Fisher Scientific.Safety Data Sheet: Phenazine.
Sources
Personal protective equipment for handling dibenzo[a,c]phenazine-10-carboxylic acid
Executive Summary & Risk Profile
Dibenzo[a,c]phenazine-10-carboxylic acid is a fused polycyclic aromatic hydrocarbon (PAH) derivative featuring a carboxylic acid functional group. While specific toxicological data (LD50) for this exact isomer may be limited in public registries, its structural homology to phenazine and benzo[a]pyrene necessitates that it be handled as a High-Potency Compound (HPC) .
Researchers must treat this compound as a suspected mutagen and severe irritant . The primary risks are inhalation of particulates during weighing and transdermal absorption due to the lipophilic nature of the phenazine core.
Core Hazard Analysis
| Hazard Class | Risk Description | Mechanism of Action |
| Respiratory | High | Planar PAH structures can intercalate into DNA. Inhalation of dust allows direct entry into the bloodstream via alveolar exchange. |
| Dermal | Moderate/High | The lipophilic phenazine core facilitates skin permeation; the carboxylic acid tail causes local tissue irritation/corrosion. |
| Environmental | High | Toxic to aquatic life with long-lasting effects. Must not enter municipal water streams. |
| Physical | Moderate | Photosensitive . Degradation products may possess unknown toxicity profiles. |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab coat and glasses." The following tiered system is required based on the scale of operation.
Tier 1: Analytical Scale (< 10 mg)
For preparation of stock solutions in sealed vials.
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the risk of airborne dust migration.
-
Hands: Double-gloving technique.
-
Inner Layer: Nitrile (0.11 mm).
-
Outer Layer: Nitrile (0.11 mm) or Neoprene. Change outer gloves immediately upon contamination.
-
-
Respiratory: Handling must occur inside a certified Chemical Fume Hood. If hood access is compromised, an N95 respirator is the absolute minimum backup, though not recommended for routine use.
-
Body: Standard cotton lab coat (buttoned to collar) + long pants + closed-toe leather/synthetic shoes.
Tier 2: Preparative Scale (> 10 mg) or Open Handling
For synthesis, purification, or transfer of dry powders.
-
Eyes: Face Shield over Chemical Splash Goggles.
-
Hands: Double-gloving (as above) + Extended Cuff sleeves taped to lab coat.
-
Respiratory: Mandatory Fume Hood (Face velocity > 100 fpm). If working outside a hood (e.g., instrument maintenance), use a P100/HEPA Half-Face Respirator .
-
Body: Tyvek® disposable lab coat or apron worn over the standard lab coat to prevent particulate accumulation on personal clothing.
Operational Protocol: Step-by-Step Handling
This protocol is designed to eliminate the generation of aerosols, the primary vector of exposure.
Phase A: Engineering Controls & Setup
-
Light Protection: This compound is photosensitive. Wrap all receiving vessels (vials, flasks) in aluminum foil or use amber glassware before starting.
-
Static Mitigation: PAHs are often dry, fluffy powders prone to static charge. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."
-
Barrier Verification: Verify fume hood flow rate is between 80–120 fpm.
Phase B: Weighing & Transfer (The Critical Step)
-
Don PPE: Apply Tier 1 or Tier 2 PPE as defined above.
-
Tare First: Place the receiving vessel on the balance inside the hood/enclosure. Tare the balance.
-
Transfer:
-
Do NOT use a spatula to "flick" powder.
-
Use a disposable anti-static weighing boat or glassine paper.
-
Gently tap the boat to transfer the solid.
-
-
Solubilization (Containment):
-
Add solvent (e.g., DMSO, DMF) to the solid immediately after weighing to suppress dust.
-
Cap the vessel tightly before removing it from the hood.
-
Technique Tip: Wipe the exterior of the vial with a Kimwipe dampened with solvent, then dispose of the wipe as hazardous waste.
-
Phase C: Decontamination
-
Surface Clean: Wipe the balance area with a soap/water solution followed by 70% Ethanol or Acetone.
-
PPE Removal: Remove outer gloves inside the hood. Peel them off so the contaminated side is inside.
Visual Workflow (Process Logic)
The following diagram illustrates the "Cradle-to-Grave" flow for handling this compound, emphasizing decision nodes for safety.
Figure 1: Operational workflow for handling Dibenzo[a,c]phenazine-10-carboxylic acid. Note the critical decision point based on mass scale.
Emergency Response & Disposal
Accidental Release (Spill)[1]
-
Dry Spill: Do not sweep. Sweeping generates aerosols. Cover with wet paper towels (solvent-dampened) to suppress dust, then carefully scoop into a biohazard/chemical waste bag.
-
Wet Spill: Absorb with vermiculite or spill pads.
-
Skin Contact: Wash immediately with soap and water for 15 minutes.[1] Do not use ethanol on skin, as it may increase the permeation rate of the PAH.
Waste Disposal Stream
This compound is NOT drain safe.
-
Stream: Hazardous Organic Waste (Halogenated/Non-Halogenated depending on solvent).
-
Labeling: Clearly tag as "Contains Polycyclic Aromatic Hydrocarbons – Toxic."
-
Contaminated Solids: Weighing boats, gloves, and Kimwipes must be disposed of in the solid hazardous waste drum, not regular trash.
References
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Coal Tar Pitch Volatiles (interpreted for PAH handling).[2] 29 CFR 1910.1002. Link
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9166, Dibenzo[a,c]phenazine. (Structural homology data). Link
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Link
-
Fisher Scientific. Safety Data Sheet: Phenazine Derivatives (General Class).Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
